3-(2,4-Dichlorophenyl)prop-2-en-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMVWJTVXNMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710737 | |
| Record name | 3-(2,4-Dichlorophenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-59-2 | |
| Record name | 3-(2,4-Dichlorophenyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dichlorophenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available information on 3-(2,4-Dichlorophenyl)prop-2-en-1-ol. Extensive experimental data for this specific compound is limited in publicly accessible literature. The information presented herein is supplemented with data from closely related compounds to provide a contextual understanding.
Introduction
This compound is a chlorinated aromatic alcohol. Its structural motif, a phenylpropanoid backbone, is shared by a wide range of biologically active molecules, including chalcones, which are known for their diverse pharmacological properties.[1][2] This guide aims to consolidate the known chemical and physical properties of this compound and to provide insights into its potential characteristics based on related structures.
Chemical and Physical Properties
| Property | Value | Source/Citation |
| IUPAC Name | This compound | N/A |
| CAS Registry Number | 1504-59-2 | [3] |
| Molecular Formula | C₉H₈Cl₂O | [3] |
| Molecular Weight | 203.06 g/mol | [3] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | General chemical principles |
| Appearance | Data not available | N/A |
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. For illustrative purposes, a general discussion of expected spectral features is provided based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorophenyl ring, the vinylic protons of the propene backbone, the methylene protons of the alcohol group, and the hydroxyl proton. The coupling constants between the vinylic protons would be indicative of the stereochemistry (E or Z) of the double bond.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the dichlorophenyl ring, the olefinic carbons, and the carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic peaks for C-H aromatic and vinylic stretching would be observed around 3000-3100 cm⁻¹. The C=C double bond stretching would appear in the 1600-1680 cm⁻¹ region, and C-Cl stretching vibrations would be found in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of water, the hydroxyl group, and cleavage of the propenol side chain.
Synthesis and Experimental Protocols
A specific experimental protocol for the synthesis of this compound was not found in the search results. However, a plausible synthetic route would involve the reduction of the corresponding aldehyde, 3-(2,4-dichlorophenyl)prop-2-enal, or the corresponding ketone, 1-(2,4-dichlorophenyl)prop-2-en-1-one (a chalcone derivative).
A general experimental protocol for a related synthesis, the Claisen-Schmidt condensation to form a chalcone, is described for the synthesis of (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one.[4] This can provide a basis for the synthesis of the precursor to the target molecule.
General Workflow for Synthesis of a Chalcone Precursor:
Caption: General workflow for the synthesis of a chalcone precursor via Claisen-Schmidt condensation.
Reduction to this compound:
The resulting chalcone (a ketone) could then be selectively reduced to the corresponding allylic alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.
Illustrative Reduction Workflow:
Caption: A plausible workflow for the reduction of a chalcone to the target allylic alcohol.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the signaling pathways modulated by this compound. However, the structurally related chalcones are a well-studied class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]
For instance, the chalcone derivative (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been studied for its ability to reverse antibiotic resistance in Staphylococcus aureus by potentially inhibiting efflux pumps.[5][6] Chalcones have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[7]
It is plausible that this compound could serve as a synthetic intermediate for more complex molecules or may possess biological activities of its own that are yet to be explored.
Conclusion and Future Directions
This compound is a compound for which fundamental chemical and biological data is largely unreported in the public domain. The information provided in this guide is based on its known molecular formula and CAS number, supplemented with predictive information and data from structurally analogous compounds.
Future research efforts should focus on the synthesis and full characterization of this molecule, including the determination of its physicochemical properties and the acquisition of comprehensive spectral data. Subsequent biological screening could then elucidate any potential pharmacological activities and mechanisms of action, paving the way for its potential application in drug discovery and development.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. appchemical.com [appchemical.com]
- 4. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antibiotic modifying activity, ADMET study and molecular docking of chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in strains of Staphylococcus aureus carrying MepA efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-(2,4-Dichlorophenyl)prop-2-en-1-ol (CAS Number: 1504-59-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, a chlorinated aromatic alcohol with potential applications as a synthetic intermediate in pharmaceutical and chemical research. Due to the limited availability of direct research on this specific compound, this guide also explores the properties and synthesis of structurally related molecules, particularly its precursor chalcones, to provide a broader context for its potential utility.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, predicted physicochemical properties have been reported. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1504-59-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₈Cl₂O | [2][6] |
| Molecular Weight | 203.07 g/mol | [7] |
| Boiling Point | 339.3 ± 32.0 °C (Predicted) | [7] |
| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 14.34 ± 0.10 (Predicted) | [7] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is not explicitly detailed in the scientific literature. However, a logical and commonly employed synthetic strategy would involve a two-step process: a Claisen-Schmidt condensation to form the corresponding α,β-unsaturated ketone (chalcone), followed by a selective reduction of the carbonyl group to the allylic alcohol.
Step 1: Synthesis of the Chalcone Precursor, (E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one
The synthesis of chalcones is a well-established reaction. The following is a general protocol based on the synthesis of structurally similar chalcones.[8][9]
Experimental Protocol: Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroacetophenone (1 equivalent) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred solution.
-
Reaction Conditions: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into cold water. The chalcone product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Reduction of the Chalcone to this compound
The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol, without affecting the carbon-carbon double bond, is a common transformation. A well-known method for this is the Luche reduction.
Experimental Protocol: Luche Reduction
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone precursor, (E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one (1 equivalent), in methanol.
-
Reagent Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1 equivalent) to the solution and stir until it dissolves. Cool the mixture in an ice bath.
-
Reducing Agent: Add sodium borohydride (NaBH₄, 1 equivalent) portion-wise to the cooled solution. Vigorous gas evolution may be observed.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Potential Biological Activity and Applications
-
Anticancer: Many chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10]
-
Antimicrobial: Chalcones have been investigated for their antibacterial and antifungal properties.
-
Anti-inflammatory: Some chalcones exhibit anti-inflammatory activity.
Given its structure, this compound serves as a valuable intermediate for the synthesis of a library of chalcone derivatives and other related compounds for drug discovery and development. The presence of the dichlorophenyl moiety is a common feature in many bioactive molecules, and this starting material allows for the exploration of structure-activity relationships.
Visualizing Synthetic Pathways
The synthesis of this compound can be visualized as a two-step process.
Caption: Proposed synthetic pathway for this compound.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds with diverse biological activities. While direct research on this molecule is limited, its structural relationship to the well-studied class of chalcones suggests its utility in the development of new therapeutic agents. The synthetic protocols outlined in this guide, based on established chemical transformations, provide a framework for the preparation and further investigation of this compound and its derivatives. Future research into the direct biological effects of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. 3-(2,4-Dichlorophenyl)-2-propen-1-ol | 1504-59-2 [amp.chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. 1504-59-2_3-(2,4-DICHLOROPHENYL)-2-PROPEN-1-OLCAS号:1504-59-2_3-(2,4-DICHLOROPHENYL)-2-PROPEN-1-OL【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. CAS [chemicalbook.com]
- 5. 1504-59-2 (2E)-3-(2,4-二氯苯基)丙-2-烯-1-醇 (2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol - CAS数据库 [cheman.chemnet.com]
- 6. molcore.com [molcore.com]
- 7. 3-(2,4-Dichlorophenyl)-2-propen-1-ol | 1504-59-2 [amp.chemicalbook.com]
- 8. (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, a valuable intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process. The first step involves a Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate, 3-(2,4-Dichlorophenyl)prop-2-en-1-one. The subsequent step is a selective 1,2-reduction of the carbonyl group of this intermediate to yield the target allylic alcohol.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-one via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones from the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen.[1] In this step, 2,4-dichloroacetophenone is reacted with formaldehyde in the presence of a base catalyst.
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Methodology:
-
In a round-bottom flask, dissolve 2,4-dichloroacetophenone (0.1 mol) in methanol (200 mL).
-
To this solution, add an aqueous solution of formaldehyde (37 wt. %, 0.12 mol).
-
While stirring at room temperature, slowly add a 30% aqueous solution of sodium hydroxide (10 mL) dropwise.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the resulting crude solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield 3-(2,4-Dichlorophenyl)prop-2-en-1-one.
| Parameter | Value |
| Starting Material | 2,4-Dichloroacetophenone |
| Reagent | Formaldehyde (37% aq.) |
| Catalyst | Sodium Hydroxide |
| Solvent | Methanol |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 75-85% |
Step 2: Selective Reduction to this compound using Luche Reduction
The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[2][3][4] This method utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, which enhances the electrophilicity of the carbonyl carbon and promotes the selective 1,2-addition of the hydride.[2][5] This approach effectively minimizes the competing 1,4-conjugate reduction.[5][6]
Caption: Experimental workflow for the Luche Reduction.
Methodology:
-
In a round-bottom flask, dissolve 3-(2,4-Dichlorophenyl)prop-2-en-1-one (0.05 mol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.055 mol) in methanol (150 mL) at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.06 mol) portionwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~5.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
| Parameter | Value |
| Starting Material | 3-(2,4-Dichlorophenyl)prop-2-en-1-one |
| Reducing Agent | Sodium Borohydride |
| Additive | Cerium(III) Chloride Heptahydrate |
| Solvent | Methanol |
| Reaction Time | 30-60 minutes |
| Reaction Temperature | 0 °C |
| Typical Yield | >90% |
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Claisen-Schmidt Condensation | 2,4-Dichloroacetophenone | Formaldehyde, NaOH | Methanol | RT | 4-6 | 75-85 |
| 2 | Luche Reduction | 3-(2,4-Dichlorophenyl)prop-2-en-1-one | NaBH₄, CeCl₃·7H₂O | Methanol | 0 | 0.5-1 | >90 |
Conclusion
This technical guide outlines a reliable and high-yielding synthetic route to this compound. The two-step process, involving a Claisen-Schmidt condensation followed by a Luche reduction, provides a practical and efficient method for obtaining this important chemical intermediate. The detailed experimental protocols and tabulated data offer a clear and reproducible guide for researchers in the field.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Luche Reduction [organic-chemistry.org]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. Luche Reduction | Thermo Fisher Scientific - ES [thermofisher.com]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Rising Potential of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol Derivatives in Therapeutic Research
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor in the fields of medicine and pharmacology. Within this landscape, derivatives of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol, are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on their antifungal and antiproliferative properties. While research on the direct derivatives of the alcohol is still developing, significant insights can be drawn from the closely related and more extensively studied chalcone analogues.
Synthesis and Derivatization
The foundational molecule, this compound, can be synthesized through the reduction of the corresponding aldehyde, 2,4-dichlorocinnamaldehyde, or the ester of 2,4-dichlorocinnamic acid. The presence of the hydroxyl group provides a reactive site for the synthesis of a wide array of derivatives, primarily through esterification and etherification.
Esterification: The hydroxyl group can be readily esterified with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to yield the corresponding esters. This allows for the introduction of diverse functional groups, which can significantly modulate the compound's lipophilicity, steric properties, and ultimately its biological activity.
Etherification: Synthesis of ether derivatives can be achieved by reacting the alcohol with alkyl or aryl halides under basic conditions. This modification can influence the compound's metabolic stability and pharmacokinetic profile.
While specific literature on the synthesis of a broad range of this compound esters and ethers is limited, the general principles of these reactions are well-established in organic chemistry.
A generalized workflow for the synthesis and evaluation of these derivatives is presented below.
Literature review on the synthesis and applications of cinnamyl alcohols
An In-depth Technical Guide to the Synthesis and Applications of Cinnamyl Alcohols
Introduction
Cinnamyl alcohol, also known as styron, is an organic compound naturally found in esterified form in sources like storax, Balsam of Peru, and cinnamon leaves.[1][2] When pure, it exists as a white crystalline solid, but it appears as a yellow oil when even slightly impure.[1] While it occurs in nature, the quantities are small, necessitating industrial production via chemical synthesis to meet demand.[1] This versatile compound, with its characteristic sweet, balsamic, and hyacinth-like aroma, is a crucial ingredient in the fragrance and flavor industries and a valuable intermediate in the synthesis of pharmaceuticals and polymers.[3][4][5][6]
This technical guide provides a comprehensive review of the primary synthesis routes for cinnamyl alcohol, including both traditional chemical methods and modern biocatalytic approaches. It further explores its diverse applications, with a focus on its roles in the fragrance, pharmaceutical, and materials science sectors. Detailed experimental protocols, comparative data, and process visualizations are provided to serve as a resource for researchers, scientists, and professionals in drug development.
Synthesis of Cinnamyl Alcohols
The industrial production of cinnamyl alcohol is predominantly achieved through the selective reduction of cinnamaldehyde, the primary component of cinnamon bark essential oil.[1][7] Both chemical and biological methods have been developed to perform this conversion efficiently and selectively.
Chemical Synthesis Methods
Chemical synthesis routes are well-established for large-scale production and typically involve the selective hydrogenation of the aldehyde group in cinnamaldehyde while preserving the carbon-carbon double bond.
-
Catalytic Hydrogenation: This method involves the use of various metal catalysts to selectively reduce cinnamaldehyde. A ZSM-5 zeolite-supported cobalt catalyst has been used for continuous hydrogenation reactions in ethanol.[8] Another approach utilizes a supported ZrOx catalyst in the presence of an alcohol as a reducing agent and an organic base as an acidosis inhibitor to achieve high conversion and selectivity.[9]
-
Reduction with Hydrides: Classic reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) can be used.[9] Improved processes often use potassium borohydride or sodium borohydride in an alkaline aqueous or alcoholic solution, allowing for simpler workup and high yields.[8][10] Thexylborane has also been demonstrated to selectively reduce the aldehyde group, yielding cinnamyl alcohol.[11]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A common industrial method involves the reduction of cinnamaldehyde using aluminum alkoxides, such as aluminum benzyl alcoholate.[9][12] In this process, an aluminum catalyst facilitates the transfer of a hydride from a simple alcohol (like benzyl alcohol or isopropanol) to the cinnamaldehyde.[8][12]
Biocatalytic and Microbial Synthesis
Biocatalytic methods offer a greener alternative to traditional chemical synthesis, operating under mild conditions with high selectivity and reduced environmental impact.[13][14]
-
Enzymatic Reduction of Cinnamaldehyde: Alcohol dehydrogenases (ADHs) are widely employed for the enzymatic reduction of cinnamaldehyde. For instance, ADH from Bacillus stearothermophilus has been used both as an isolated enzyme and in recombinant E. coli whole cells to produce high-purity cinnamyl alcohol with excellent conversion rates.[15]
-
Multi-Step Biocatalytic Cascades: A sustainable route starting from the bio-derived amino acid L-phenylalanine has been developed.[13][16][17] This three-step cascade utilizes a phenylalanine ammonia lyase (PAL), a carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH) to produce cinnamyl alcohol in an aqueous solution at ambient temperature and pressure.[13][16]
-
Metabolic Engineering: To create a fully biological production system, the biocatalytic cascade has been incorporated into an L-phenylalanine-overproducing strain of Escherichia coli.[13][16][17] This metabolically engineered strain can produce cinnamyl alcohol directly from simple carbon sources like glucose and glycerol.[13]
Data on Synthesis Methods
The following tables summarize quantitative data from various synthesis protocols, allowing for a direct comparison of their efficiencies.
Table 1: Chemical Synthesis of Cinnamyl Alcohol
| Starting Material | Method/Catalyst | Solvent | Reaction Conditions | Conversion (%) | Yield (%) | Purity (%) | Reference |
| Cinnamaldehyde | ZSM-5 supported Co catalyst | Ethanol | 100°C, 2 MPa, 6 h | - | - | - | [8] |
| Cinnamaldehyde | NaBH₄ / KBH₄ | Alkaline Water | 4-30°C | - | >90 | - | [8][10] |
| Cinnamaldehyde | Supported ZrOx / Isopropanol | - | 70-90°C, Normal Pressure | >95 | >95 | - | [9] |
| Cinnamaldehyde | Thexylborane | THF | 0°C, 15 min | - | 70 | - | [11] |
| Cinnamaldehyde | Aluminum Benzyl Alcoholate | Benzyl Alcohol | Boiling, 0.0027 MPa | - | - | - | [12] |
Table 2: Biocatalytic Synthesis of Cinnamyl Alcohol
| Starting Material | Biocatalyst(s) | System | Reaction Conditions | Conversion (%) | Yield (%) | Purity (%) | Reference |
| Cinnamaldehyde | B. stearothermophilus ADH (isolated) | Aqueous Buffer | 50°C, 3 h | 97 | 88 | ≥98 | [15] |
| Cinnamaldehyde | Recombinant E. coli with B. stearothermophilus ADH | Whole-cell | 37°C, 6 h | 97 | 82 | 98 | [15] |
| L-Phenylalanine | PAL, CAR, ADH | in vitro cascade | 30°C, Aqueous Buffer | >90 | 53 (isolated) | - | [13][16][17] |
| Cinnamic Acid | Engineered E. coli with CAR | Whole-cell (biphasic system) | 30°C, 6 h | 100 | 88.2 | - | [18] |
Detailed Experimental Protocols
Protocol 1: Chemical Synthesis via Borohydride Reduction
This protocol is adapted from a patented method for producing cinnamyl alcohol using potassium borohydride.[10]
-
Preparation of Reducing Solution: In an alkaline medium (pH 12-14), dissolve potassium borohydride in ethanol or methanol to form a 6-28% (w/w) solution. Stir until the borohydride is completely dissolved.
-
Reaction: Maintain the solution temperature between 12°C and 30°C. Add cinnamaldehyde dropwise to the solution while stirring. The molar ratio of borohydride to cinnamaldehyde should be between 1:2 and 1:4.
-
Quenching: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC). Add acetone to decompose any excess potassium borohydride.
-
Neutralization and Extraction: Adjust the solution's pH to 7 using hydrochloric acid or dilute sulfuric acid. Increase the temperature to 100-110°C to recover the alcohol solvent via distillation.
-
Purification: Cool the remaining solution to 40-50°C and allow it to separate into layers. Remove the lower aqueous layer to obtain the crude cinnamyl alcohol. Purify the crude product by vacuum distillation, collecting the fraction at 117.8°C/1330 Pa.[10]
Protocol 2: Biocatalytic Synthesis from L-Phenylalanine
This protocol describes the preparative scale synthesis using a three-enzyme cascade.[16][19]
-
Step 1: Deamination: Prepare a reaction mixture in a round-bottom flask containing 100 mM potassium phosphate buffer (pH 7.5), 3 mg/mL of lyophilized E. coli cells containing AvPAL (Phenylalanine Ammonia Lyase), and 10 mM L-Phenylalanine. Incubate at 30°C with 250 rpm agitation until sufficient conversion to cinnamic acid is achieved (monitored by HPLC).
-
Cell Removal: Centrifuge the reaction mixture to pellet the cells. Separate the supernatant containing the cinnamic acid.
-
Step 2 & 3: Reduction Cascade: To the supernatant, add MgCl₂, lyophilized E. coli cells containing MCAR (Carboxylic Acid Reductase), D-glucose, ATP, GDH (Glucose Dehydrogenase for cofactor recycling), ADH (Alcohol Dehydrogenase), NADP+, and NAD+.
-
Incubation: Incubate the new mixture at 30°C with 250 rpm agitation until the biotransformation is complete (monitored by GC).
-
Product Extraction: Centrifuge the final reaction mixture at 4,000 rpm for 20 minutes. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Purification: Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude cinnamyl alcohol product.[19]
Applications of Cinnamyl Alcohols
Cinnamyl alcohol and its derivatives are valuable compounds with a wide range of applications across several industries.
Fragrance and Flavor Industries
This is the largest application area for cinnamyl alcohol. Its warm, sweet, balsamic, and floral aroma, often with notes of hyacinth and lilac, makes it a key ingredient in perfumes, cosmetics, soaps, and deodorants.[1][3][4] It is used to create and enhance floral accords and to add warmth and depth to fragrance compositions.[4] In the flavor industry, it is permitted for use in food products to impart fruit and spice flavors in items like baked goods, chewing gum, candies, and beverages.[3][12]
Pharmaceuticals and Drug Development
Cinnamyl alcohol serves as a crucial chemical intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[3][20]
-
Drug Precursor: It is a starting material for synthesizing drugs such as:
-
Pharmacological Activity: Cinnamyl alcohol and its derivatives exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities.[18][21][22] There is also research into its neuroprotective effects, particularly in relation to epilepsy, through mechanisms like potentiating the GABAergic system and reducing pro-inflammatory mediators.[1][21] Cinnamyl alcohol derivatives have been investigated for their ability to scavenge free radicals and inhibit xanthine oxidase, suggesting potential applications in treating diseases associated with oxidative stress like inflammatory diseases, tumors, and atherosclerosis.[23]
Material Science
Cinnamyl alcohol is used as a precursor for the production of smart polymer materials.[16] For example, cinnamyl methacrylate, derived from cinnamyl alcohol, can be polymerized to create materials with specific properties.[16] Hydroxycinnamyl alcohols are of interest in polymer science as well as in the food and cosmetic industries.[6]
Visualizations of Key Pathways and Workflows
Chemical Synthesis Pathway
Caption: Chemical synthesis of cinnamyl alcohol via selective reduction.
Biocatalytic Synthesis Pathway
Caption: Three-step biocatalytic cascade from L-phenylalanine.
Applications Workflow
Caption: Key application areas for cinnamyl alcohol.
Conclusion
Cinnamyl alcohol is a compound of significant industrial interest due to its pleasant sensory properties and its utility as a versatile chemical building block. Traditional chemical synthesis methods, primarily based on the reduction of cinnamaldehyde, are mature and suitable for large-scale production. However, advancements in biocatalysis and metabolic engineering are providing sustainable and highly selective alternatives that operate under mild conditions. These green routes, which can start from basic renewable feedstocks like L-phenylalanine or glucose, are poised to become increasingly important. The applications of cinnamyl alcohol are diverse, spanning from its well-established role in fragrances and flavors to its critical function as an intermediate in the synthesis of life-saving pharmaceuticals and its emerging use in advanced materials. Continued research in both synthesis and application will further solidify the importance of cinnamyl alcohol in the chemical industry.
References
- 1. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Cinnamyl alcohols | Fisher Scientific [fishersci.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. fraterworks.com [fraterworks.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamic Acid, Cinnamaldehyde, and Cinnamyl Alcohol [ouci.dntb.gov.ua]
- 8. Page loading... [guidechem.com]
- 9. CN101348419B - A kind of method that cinnamaldehyde prepares cinnamyl alcohol through hydrogen transfer reaction - Google Patents [patents.google.com]
- 10. CN101229991A - Method for preparing cinnamyl alcohol - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis methods of Cinnamyl alcohol CAS 104-54-1 and its appliation - 2021 bulk sales | TNJ Chemical Industry [tnjchina.com]
- 13. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. CN101591227B - Cinnamyl alcohol derivatives, preparation method thereof and pharmaceutical use thereof - Google Patents [patents.google.com]
Physicochemical characteristics of substituted phenylpropenols
An in-depth technical guide on the physicochemical characteristics of substituted phenylpropenols for researchers, scientists, and drug development professionals.
Introduction to Substituted Phenylpropenols
Substituted phenylpropenols are a class of organic compounds characterized by a phenyl ring attached to a three-carbon propenol chain. The parent compound, cinnamyl alcohol, is found naturally in sources like cinnamon leaves, storax, and Balsam of Peru.[1] This class of molecules and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include neuroprotective and anti-inflammatory effects.[1][2][3]
The physicochemical properties of these compounds—such as lipophilicity, solubility, and acidity—are critical determinants of their pharmacokinetic and pharmacodynamic profiles (ADME).[4][5] Understanding these characteristics is paramount for lead optimization, formulation development, and predicting a compound's behavior in biological systems. This guide provides an overview of these key properties, detailed experimental protocols for their determination, and logical workflows relevant to the drug discovery process.
Core Physicochemical Properties
The substitution pattern on the phenyl ring can dramatically alter the physicochemical properties of the parent phenylpropenol structure. While extensive experimental data for a wide range of specific derivatives is not always compiled in single sources, the following tables summarize known data for the parent compound, cinnamyl alcohol, and related structures. They also serve as a template for researchers to populate with data for novel analogs.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an organic (n-octanol) and an aqueous phase. It is a crucial parameter for predicting membrane permeability and overall bioavailability. For oral drug candidates, a LogP value of less than 5 is generally desirable, with an ideal range often cited as 1.35–1.8 for optimal absorption.[5]
| Compound Name | Structure | LogP (Experimental) | LogP (Calculated) | Citation |
| (E)-Cinnamyl Alcohol | C6H5CH=CHCH2OH | 1.9 | 1.93 (ALOGPS), 1.82 (ChemAxon) | [6][7] |
| 3-Phenyl-1-propanol | C6H5CH2CH2CH2OH | - | 1.61 | [8] |
Aqueous Solubility
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[9] Early assessment of solubility helps in selecting and optimizing compounds with a higher probability of success.[10][11]
| Compound Name | Structure | Water Solubility | Other Solvents | Citation |
| (E)-Cinnamyl Alcohol | C6H5CH=CHCH2OH | Sparingly soluble, 1.8 g/L | Freely soluble in ethanol, ether, and other organic solvents; soluble in glycerol. | [1][6][12] |
| 3-Phenyl-1-propanol | C6H5CH2CH2CH2OH | Slightly soluble | Soluble in ethanol, propylene glycol. | [13] |
Acidity (pKa)
The pKa value indicates the strength of an acid in solution. For phenylpropenols, the relevant pKa is that of the hydroxyl group. The state of ionization, which is determined by the compound's pKa and the physiological pH (typically 7.4), significantly affects solubility, membrane transport, and receptor binding. The pKa of a typical alcohol hydroxyl group is around 16-18, indicating it is a very weak acid.[14]
| Compound Name | Structure | pKa (Strongest Acidic) | pKa (Strongest Basic) | Citation |
| (E)-Cinnamyl Alcohol | C6H5CH=CHCH2OH | 15.62 (Predicted) | -2.5 (Predicted) | [7][15] |
Other Physical Properties
Basic physical properties such as melting and boiling points are important for compound characterization, stability assessment, and formulation design.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| (E)-Cinnamyl Alcohol | C9H10O | 134.18 | 30–33 | 250 |
| 3-Phenyl-1-propanol | C9H12O | 136.19 | -18 | 236 |
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following are standard, detailed protocols for measuring LogP, aqueous solubility, and pKa.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[16]
Protocol:
-
Preparation of Phases : Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours at a controlled temperature.
-
Sample Preparation : Dissolve a small, accurately weighed amount of the test compound in the n-octanol-saturated water to a concentration where the compound remains soluble and can be accurately quantified.
-
Partitioning : Place a known volume of the aqueous solution of the compound into a flask or vial. Add an equal volume of the water-saturated n-octanol.
-
Equilibration : Seal the container and shake it for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[17] Some methods suggest shorter shaking times followed by a resting period to allow for complete phase separation.
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC/MS.[18]
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[4]
Determination of Thermodynamic Aqueous Solubility
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in an aqueous buffer after an extended equilibration period. It is considered the "gold standard" for solubility measurement.[10]
Protocol:
-
Sample Preparation : Add an excess amount of the solid, crystalline compound to a vial.
-
Solvent Addition : Add a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration : Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for an extended period, typically 24 to 72 hours, to ensure the system reaches equilibrium.[10]
-
Phase Separation : After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC/MS against a calibration curve.[9][19]
-
Result : The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise method for determining the pKa of a compound by measuring pH changes in a solution during titration with an acid or base.[20]
Protocol:
-
Instrument Calibration : Calibrate a pH meter and electrode using at least two standard buffers that bracket the expected pKa.
-
Sample Preparation : Accurately weigh the compound and dissolve it in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., methanol-water) may be required.[21] Ensure the solution is free of dissolved carbonate, especially when titrating with a base.
-
Titration Setup : Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
-
Titration : Add small, precise volumes of a standardized titrant (e.g., NaOH for an acidic compound) to the solution. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[22] The pKa can also be calculated precisely from the inflection point of the first derivative of the titration curve.[20]
Visualizations: Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex workflows and relationships critical to drug discovery.
Caption: Experimental workflow for physicochemical profiling of new compounds.
Caption: Interplay of physicochemical properties affecting bioavailability.
Caption: Postulated signaling pathway for neuroprotection via GABA-A receptor modulation.
References
- 1. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound trans-Cinnamyl alcohol (FDB000888) - FooDB [foodb.ca]
- 8. Page loading... [wap.guidechem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Cinnamyl alcohol CAS#: 104-54-1 [m.chemicalbook.com]
- 13. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 14. chem.indiana.edu [chem.indiana.edu]
- 15. Showing Compound Cinnamyl alcohol (FDB000887) - FooDB [foodb.ca]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. m.youtube.com [m.youtube.com]
The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Dichlorinated Aromatic Alcohols
A Technical Guide for Researchers and Drug Development Professionals
The deliberate incorporation of chlorine atoms into pharmacologically active molecules has long been a cornerstone of medicinal chemistry, often leading to profound enhancements in potency and pharmacokinetic profiles. This guide delves into the discovery and synthesis of a promising class of compounds: novel dichlorinated aromatic alcohols. By exploring innovative synthetic methodologies and elucidating their mechanisms of action, we aim to provide a comprehensive resource for scientists engaged in the pursuit of next-generation therapeutics. This document outlines key synthetic strategies, presents detailed experimental protocols, and explores the intricate signaling pathways modulated by these compounds, paving the way for their development as potent agents in oncology and beyond.
Synthetic Strategies for Dichlorinated Aromatic Alcohols
The regioselective introduction of two chlorine atoms onto an aromatic alcohol scaffold presents a significant synthetic challenge. Traditional electrophilic aromatic substitution often yields a mixture of isomers, necessitating arduous purification steps. Modern synthetic chemistry, however, offers more elegant and controlled approaches.
Palladium-Catalyzed C-H Chlorination
A powerful strategy for the direct and selective chlorination of aromatic C-H bonds involves palladium catalysis. This method offers high regioselectivity, often directed by the hydroxyl group or other functionalities on the aromatic ring.
A representative experimental workflow for palladium-catalyzed dichlorination is depicted below:
Synthesis of Dichlorinated Hydroxybenzyl Alcohols
A straightforward approach to synthesizing specific dichlorinated aromatic alcohols involves the reaction of a dichlorophenol with formaldehyde. This method is particularly useful for generating hydroxymethyl derivatives.
Experimental Protocol: Synthesis of 3,5-dichloro-2-hydroxybenzyl alcohol [1]
A mixture of 2,4-dichlorophenol (15.3 g), 10% sodium hydroxide solution (100 ml), and 40% aqueous formaldehyde solution (37.5 ml) is heated at 95-100°C for 4 hours.[1] After cooling, the reaction mixture is acidified by the addition of 2-normal sulfuric acid (70 ml).[1] The precipitated oil is then extracted with toluene. The organic extract is washed with sodium bicarbonate solution, dried, and evaporated. The resulting residue is recrystallized from boiling water to yield 3,5-dichloro-2-hydroxybenzyl alcohol.[1]
Biological Activity and Mechanism of Action
Dichlorinated aromatic alcohols have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.
Dichlorinated Combretastatin Analogs as Tubulin Polymerization Inhibitors
Combretastatin A-4, a natural stilbene, is a potent inhibitor of tubulin polymerization. Synthetic analogs incorporating dichlorinated aromatic rings have shown significant cytotoxic activity against various cancer cell lines.
| Compound | Ring A Substitution | Ring B Substitution | IC50 (µM) on MCF-7 cells | Reference |
| Analog 1 | 3,4-dichloro | 4-methoxy | 1.5 | [2] |
| Analog 2 | 2,4-dichloro | 4-methoxy | >10 | [2] |
| Analog 3 | 3,5-dichloro | 4-methoxy | 2.2 | [2] |
Table 1: Cytotoxicity of selected dichlorinated combretastatin analogs.
The cytotoxic effects of these compounds are attributed to their ability to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Modulation of Key Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by novel dichlorinated aromatic alcohols is an active area of research, studies on structurally related phenolic compounds provide valuable insights. For instance, tyrosol derivatives have been shown to induce apoptosis in cancer cells by modulating the Akt, p38 MAPK, and Erk 1/2 pathways. It is hypothesized that dichlorinated analogs could exhibit similar or enhanced activity on these critical cellular signaling cascades.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.
The PI3K/Akt/mTOR pathway is another critical signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.
Conclusion and Future Directions
The synthesis and biological evaluation of novel dichlorinated aromatic alcohols represent a vibrant and promising area of research in drug discovery. The development of regioselective synthetic methods, such as palladium-catalyzed C-H chlorination, allows for the precise construction of new chemical entities. Preliminary studies on dichlorinated analogs of known bioactive compounds, such as combretastatin, have demonstrated their potential as potent anticancer agents. Future work should focus on the synthesis of a broader range of novel dichlorinated aromatic alcohols and a more detailed elucidation of their mechanisms of action, including their specific molecular targets within key signaling pathways. Such efforts will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
Methodological & Application
Application Notes and Protocols for Antimicrobial Research of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
Introduction
3-(2,4-Dichlorophenyl)prop-2-en-1-ol is a derivative of cinnamyl alcohol. While cinnamyl alcohol itself exhibits modest antimicrobial effects, its derivatives, along with related compounds like cinnamic acids and chalcones, have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] The presence of the 2,4-dichlorophenyl group is of particular interest, as halogenated phenyl rings in similar chemical scaffolds, such as chalcones, have been associated with potent antimicrobial properties. This document provides proposed experimental protocols and data presentation formats to guide the investigation of the antimicrobial potential of this compound.
Potential Spectrum of Activity
Based on studies of related compounds, this compound is hypothesized to exhibit activity against:
-
Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis. Chalcone derivatives with a dichlorophenyl group have shown high activity against S. aureus.
-
Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.
-
Fungi: Particularly yeast species like Candida albicans.
Quantitative Data Summary
For effective evaluation, all quantitative antimicrobial data should be systematically recorded. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data | Data | Vancomycin (1) |
| Bacillus subtilis | ATCC 6633 | Data | Data | Ciprofloxacin (0.5) |
| Escherichia coli | ATCC 25922 | Data | Data | Ciprofloxacin (0.25) |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Gentamicin (4) |
| Candida albicans | ATCC 90028 | Data | Data | Amphotericin B (0.5) |
Note: The data in this table should be populated with experimental results.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal inoculums
-
Positive and negative control antibiotics (e.g., Ciprofloxacin, Amphotericin B)
-
Resazurin sodium salt solution (0.015%) or 2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth (MHB or RPMI) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. Growth can be assessed visually or by adding a viability indicator like resazurin.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: Workflow for MIC and MBC/MFC determination.
Hypothetical Mechanism of Action: Membrane Disruption
Many antimicrobial compounds, including some chalcones and phenolic compounds, act by disrupting the microbial cell membrane.[3][4] The following diagram illustrates this potential mechanism.
Caption: Proposed mechanism of membrane disruption.
Conclusion
While direct evidence is pending, the structural features of this compound suggest it is a promising candidate for antimicrobial research. The protocols and frameworks provided here offer a robust starting point for its evaluation against a panel of clinically relevant microorganisms. Further studies could also explore its potential as an efflux pump inhibitor, a mechanism observed in some chalcone derivatives, which could enhance the efficacy of existing antibiotics.[5][6][7]
References
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antibiotic modifying activity, ADMET study and molecular docking of chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in strains of Staphylococcus aureus carrying MepA efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking and antibacterial and antibiotic-modifying activities of synthetic chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one in a MepA efflux pump-expressing Staphylococcus aureus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and antibiotic modifying activity of chalcone (2E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one in strains of Staphylococcus aureus carrying NorA and MepA efflux pumps: In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2,4-Dichlorophenyl)prop-2-en-1-ol in Anticancer Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer properties.[1][2] The subject of these application notes, 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, is a chalcone derivative. While specific research on this exact molecule is emerging, extensive studies on structurally similar chalcones, particularly those bearing a 2,4-dichlorophenyl moiety, have demonstrated promising antitumor activities. These analogs have been shown to target various cancer hallmarks by inducing cell cycle arrest and apoptosis, and modulating key signaling pathways.[1][3]
These notes provide a comprehensive overview of the potential applications of this compound in anticancer drug development, based on the established activities of closely related chalcone derivatives. Detailed protocols for key in vitro assays to evaluate its efficacy are also presented.
Potential Anticancer Applications and Mechanism of Action
Based on studies of related dichlorophenyl-substituted chalcones, this compound is hypothesized to exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many chalcone derivatives are known to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[4]
-
Cell Cycle Arrest: Chalcones have been observed to cause cell cycle arrest at various phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.[3] This effect is often linked to the disruption of microtubule dynamics.
-
Inhibition of Key Signaling Pathways: The anticancer activity of chalcones has been attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer, including:
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway can suppress tumor growth, metastasis, and inflammation.[1]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. Chalcones have been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[5]
-
p53 Pathway: Some chalcones can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6][7]
-
-
Tubulin Polymerization Inhibition: Certain chalcone derivatives act as microtubule-destabilizing agents, similar to colchicine, leading to mitotic arrest and apoptosis.[3]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various chalcone derivatives structurally related to this compound, providing a comparative overview of their potency against different cancer cell lines.
| Compound | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| (E)-1-(4-((1-allyl-1H-1,2,3-triazol-4-yl)methoxyphenyl)-3-(2,4-dichlorophenyl)propen-2-en-1-one | Tubulin | Polymerization Assay | 2.34 | [3] |
| (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | Various Cancer Cell Lines | Growth Inhibition | Not specified | [1] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (Derivative 5) | AGS (Gastric Adenocarcinoma) | MTT Assay | 0.89-9.63 (µg/mL) | [5] |
| Chalcone-metal complexes with (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone | HL-60, THP-1, MDAMB-231, MCF-7 | Cytotoxicity Assay | 0.16–1.27 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound as described for the cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of the compound on the expression of key proteins involved in apoptosis and other signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p53, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in anticancer research.
Caption: Experimental workflow for evaluating the anticancer properties of a novel compound.
Caption: Overview of potential signaling pathways affected by dichlorophenyl chalcones.
While further specific studies on this compound are warranted, the existing body of research on structurally related chalcones provides a strong rationale for its investigation as a potential anticancer agent. The protocols and information provided herein offer a solid foundation for researchers to explore its efficacy and elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
Introduction
3-(2,4-Dichlorophenyl)prop-2-en-1-ol is an organic compound that may be of interest in pharmaceutical research and development as an intermediate or impurity. A reliable and robust analytical method is crucial for its quantification in various sample matrices. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reversed-phase C18 column with UV detection, which is a common and effective approach for the analysis of aromatic compounds.[1][2][3] This method is intended to provide a starting point for researchers and scientists involved in the analysis of this compound and can be further validated for specific applications.
Chromatographic Conditions
A summary of the proposed HPLC instrument conditions is provided in the table below.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The following table summarizes the typical performance characteristics that would be expected from a validation of this HPLC method, in accordance with ICH guidelines.[4][5]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the target concentration | 10 - 150 µg/mL |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank or placebo | Peak is spectrally pure and free from co-elution. |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using the proposed HPLC method.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to ≥ 18 MΩ·cm)
-
Methanol (HPLC grade)
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonicator
3. Preparation of Solutions
3.1. Mobile Phase Preparation
-
Measure 600 mL of acetonitrile and 400 mL of water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an ultrasonicator for 15 minutes or by vacuum filtration.
3.2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix well.
-
This stock solution can be further diluted with the mobile phase to prepare calibration standards.
3.3. Sample Solution Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 30°C and the UV detection wavelength to 254 nm.
-
Inject 10 µL of the blank (methanol), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
5. System Suitability Before starting the analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Visual Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: 3-(2,4-Dichlorophenyl)prop-2-en-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(2,4-dichlorophenyl)prop-2-en-1-ol as a versatile starting material for the synthesis of biologically active compounds. The primary application highlighted is its role in the synthesis of chalcones, which serve as key intermediates for the preparation of various heterocyclic scaffolds with potential therapeutic applications.
Overview of Synthetic Strategy
This compound is a valuable C9 building block containing a dichlorinated phenyl ring, a common feature in many bioactive molecules. Its primary synthetic application involves a two-step process:
-
Oxidation: The allylic alcohol is first oxidized to the corresponding α,β-unsaturated aldehyde, 3-(2,4-dichlorophenyl)prop-2-enal.
-
Condensation: The resulting aldehyde undergoes a Claisen-Schmidt condensation with various ketones to yield a diverse library of chalcones.
These chalcones can be further elaborated into more complex heterocyclic systems, such as pyrimidines and pyrazoles, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Experimental Workflow
Caption: General workflow for the synthesis of bioactive compounds from this compound.
Experimental Protocols and Data
Step 1: Oxidation of this compound
The oxidation of the allylic alcohol to the corresponding aldehyde is a critical step. Various mild oxidation methods can be employed to achieve this transformation with high selectivity and yield.
Protocol 2.1.1: Oxidation using Pyridinium Chlorochromate (PCC)
This method is a classic and reliable procedure for the oxidation of primary alcohols to aldehydes.
-
Reagents and Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or Florisil®
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (10 mL/mmol of alcohol), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude 3-(2,4-dichlorophenyl)prop-2-enal can be purified by column chromatography on silica gel if necessary.
-
Table 1: Quantitative Data for Oxidation of this compound
| Oxidant | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| PCC | DCM | 2-4 | Room Temp. | 85-95 | General Protocol |
| MnO₂ | DCM | 12-24 | Room Temp. | 80-90 | General Protocol |
| TEMPO/NaOCl | DCM/H₂O | 1-2 | 0 - Room Temp. | >90 | General Protocol |
Step 2: Claisen-Schmidt Condensation for Chalcone Synthesis
The synthesized 3-(2,4-dichlorophenyl)prop-2-enal can be readily used in the Claisen-Schmidt condensation with a variety of acetophenone derivatives to generate a library of chalcones.
Protocol 2.2.1: Base-Catalyzed Claisen-Schmidt Condensation
This is a widely used method for the synthesis of chalcones.
-
Reagents and Materials:
-
3-(2,4-Dichlorophenyl)prop-2-enal
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve 3-(2,4-dichlorophenyl)prop-2-enal (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add the aqueous NaOH or KOH solution dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 4-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Table 2: Synthesis of Chalcone Derivatives from 3-(2,4-Dichlorophenyl)prop-2-enal
| Acetophenone Derivative | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | NaOH | Ethanol | 12 | 85 | General Protocol |
| 4'-Hydroxyacetophenone | KOH | Methanol | 8 | 90 | General Protocol |
| 4'-Methoxyacetophenone | NaOH | Ethanol | 10 | 88 | General Protocol |
| 2'-Hydroxyacetophenone | KOH | Ethanol | 12 | 82 | General Protocol |
Synthesis of Heterocyclic Derivatives from Chalcones
The synthesized chalcones, characterized by their α,β-unsaturated ketone moiety, are excellent precursors for the synthesis of various heterocyclic compounds.
Synthesis of Pyrimidine Derivatives
Protocol 3.1.1: Reaction of Chalcones with Guanidine
-
Reagents and Materials:
-
Chalcone derivative
-
Guanidine hydrochloride
-
Sodium ethoxide or sodium hydroxide
-
Ethanol
-
Reflux condenser
-
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add guanidine hydrochloride and the chalcone derivative.
-
Reflux the reaction mixture for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pyrimidine derivative.
-
Synthesis of Pyrazole Derivatives
Protocol 3.2.1: Reaction of Chalcones with Hydrazine Hydrate
-
Reagents and Materials:
-
Chalcone derivative
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Reflux condenser
-
-
Procedure:
-
Dissolve the chalcone derivative in ethanol or glacial acetic acid.
-
Add hydrazine hydrate to the solution and reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The resulting solid is filtered, washed with water, and recrystallized to yield the pyrazole derivative.
-
Biological Significance and Signaling Pathways
Chalcones are well-documented as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. The 2,4-dichlorophenyl moiety is often incorporated into pharmacologically active molecules to enhance their potency.
Anticancer Activity
Chalcones derived from this compound are potential anticancer agents that can modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Signaling Pathways in Cancer Targeted by Chalcones
Caption: Chalcones can exert anticancer effects by modulating key signaling pathways.
Antimicrobial Activity
The presence of the dichlorophenyl group and the α,β-unsaturated ketone system in the synthesized chalcones suggests potential antimicrobial activity. These compounds can interfere with microbial growth through various mechanisms.
Proposed Antimicrobial Mechanism of Action
Caption: Potential mechanisms of antimicrobial action for chalcone derivatives.
Conclusion
This compound is a readily accessible and versatile building block for the synthesis of a wide array of chalcones and their heterocyclic derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. The inherent biological activity associated with the chalcone scaffold, combined with the presence of the 2,4-dichlorophenyl moiety, makes this synthetic route a promising avenue for the discovery of new therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted.
Application Notes and Protocols for Testing the Cytotoxicity of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,4-Dichlorophenyl)prop-2-en-1-ol and its derivatives, which are analogs of cinnamyl alcohol, are a class of compounds with potential therapeutic applications, including anticancer activities.[1][2] A critical step in the preclinical evaluation of these compounds is the comprehensive assessment of their cytotoxic effects on relevant cell lines. This document provides a detailed set of protocols for determining the cytotoxicity of these derivatives, elucidating the mechanism of cell death, and identifying the potential signaling pathways involved.
The following protocols describe methods for:
-
Determining Cell Viability: Quantifying the reduction in cell viability upon treatment with the test compounds using the MTT assay.
-
Assessing Cell Membrane Integrity: Measuring the release of lactate dehydrogenase (LDH) as an indicator of cytotoxicity.
-
Characterizing Apoptosis: Detecting and quantifying apoptotic cells using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Measuring Apoptotic Pathway Activation: Quantifying the activity of key executioner caspases (caspase-3/7).
-
Investigating Protein Expression in Apoptotic Pathways: Analyzing the levels of key apoptosis-related proteins via Western blotting.
These protocols are designed to be adaptable for use with various cancer cell lines and can be modified to suit specific experimental needs.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[7][8][9]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound derivatives
-
Lysis solution (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to the maximum LDH release from lysed control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[11] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Selected cancer cell line
-
6-well plates
-
Complete cell culture medium
-
This compound derivatives
-
Binding Buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the desired concentrations of the compounds for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Luminometer-compatible 96-well plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound derivatives
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[13]
-
Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal with the level of caspase-3/7 activity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathways, such as Bcl-2, Bax, and cleaved caspases.[14]
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[15][16]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound Derivatives (IC₅₀ Values)
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 24 | |
| 48 | |||
| 72 | |||
| Derivative 2 | MCF-7 | 24 | |
| 48 | |||
| 72 | |||
| Doxorubicin | MCF-7 | 48 |
Table 2: Apoptosis Induction by this compound Derivatives
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | ||
| Derivative 1 | IC₅₀/2 | ||
| IC₅₀ | |||
| 2 x IC₅₀ | |||
| Staurosporine | 1 |
Table 3: Effect of this compound Derivatives on Caspase-3/7 Activity
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | - | 1.0 | |
| Derivative 1 | IC₅₀/2 | ||
| IC₅₀ | |||
| 2 x IC₅₀ |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound derivatives.
Apoptosis Signaling Pathways
Caption: Key signaling pathways potentially involved in apoptosis induced by the derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. promega.com [promega.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
- 17. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Analytical techniques for the characterization of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
Application Notes and Protocols for the Analytical Characterization of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an allylic alcohol of interest in synthetic chemistry and potentially in drug discovery, given the diverse biological activities of related chalcones and other cinnamyl derivatives. Accurate and robust analytical methods are crucial for its identification, purity assessment, and overall characterization. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Analytical Techniques Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes spectroscopic and chromatographic techniques to confirm its identity, structure, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Separates the compound from impurities, allowing for purity determination and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative chromatographic technique for purity assessment and identification, particularly for volatile compounds.
Predicted and Analogous Spectroscopic Data
The following tables summarize the expected and analogous spectroscopic data for this compound, extrapolated from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5 | d | 1H | Ar-H |
| ~7.3 | dd | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~6.7 | d | 1H | =CH-Ar |
| ~6.4 | dt | 1H | =CH-CH₂OH |
| ~4.3 | d | 2H | -CH₂OH |
| ~1.7 | br s | 1H | -OH |
Note: Predicted shifts are based on the structure of this compound and data from analogous chalcones. The actual values may vary.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | Ar-C (quaternary) |
| ~134 | Ar-C (quaternary) |
| ~133 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | =CH-Ar |
| ~127 | Ar-CH |
| ~125 | =CH-CH₂OH |
| ~63 | -CH₂OH |
Note: Predicted shifts are based on the structure of this compound and data from analogous chalcones. The actual values may vary.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 | O-H (alcohol) |
| 3000-3100 | C-H (aromatic and vinyl) |
| 1640-1680 | C=C (alkene) |
| 1450-1600 | C=C (aromatic) |
| 1000-1250 | C-O (alcohol) |
| 700-850 | C-Cl |
Note: Predicted absorption bands are based on the functional groups present in this compound.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 300 MHz or higher NMR spectrometer.
Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean and dry NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters, including proton decoupling.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_max).
Instrumentation: UV-Vis spectrophotometer.
Protocol:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Measure the absorbance of the sample solutions from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Standard Solution Preparation: Prepare a standard solution of the compound of known concentration in the mobile phase.
-
Sample Solution Preparation: Prepare a sample solution of known concentration in the mobile phase.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient from 50% acetonitrile in water to 95% acetonitrile in water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λ_max determined by UV-Vis spectroscopy.
-
-
Inject the standard and sample solutions and record the chromatograms.
-
Determine the retention time and peak area of the main component and any impurities.
-
Calculate the purity of the sample based on the peak area percentages.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and confirm the identity of the compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Starting Point):
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.
-
Compare the retention time and mass spectrum of the main peak with reference data (if available) or interpret the mass spectrum to confirm the structure.
Visualizations
Caption: Workflow for the analytical characterization of this compound.
References
Application Notes: Synthesis of Chalcones via Oxidation and Claisen-Schmidt Condensation of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
Abstract
This application note details a two-step synthetic protocol for the utilization of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol in a Claisen-Schmidt condensation reaction to produce substituted chalcones. Chalcones are a class of α,β-unsaturated ketones that serve as valuable intermediates in the synthesis of flavonoids, pharmaceuticals, and other biologically active compounds. The primary challenge in employing an allylic alcohol directly in a Claisen-Schmidt condensation is its non-carbonyl nature. This protocol overcomes this by first selectively oxidizing the alcohol to the corresponding α,β-unsaturated aldehyde, 3-(2,4-Dichlorophenyl)prop-2-enal, using activated manganese dioxide (MnO₂). The resulting aldehyde is then directly used in a base-catalyzed Claisen-Schmidt condensation with an appropriate ketone to yield the target chalcone. This note provides detailed experimental procedures, reaction parameters, and expected outcomes for researchers in organic synthesis and drug development.
Introduction
The Claisen-Schmidt condensation is a cornerstone reaction in organic chemistry for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. The reaction typically involves the base-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens) with an aliphatic ketone or aldehyde that possesses at least one α-hydrogen.[1][2] The starting material of interest, this compound, is an allylic alcohol and cannot directly participate as the electrophilic aldehyde component.
To enable its use in a Claisen-Schmidt condensation, a preliminary oxidation step is required. The selective oxidation of primary allylic alcohols to their corresponding aldehydes without further oxidation to carboxylic acids is crucial. Reagents such as Pyridinium Chlorochromate (PCC) and activated Manganese Dioxide (MnO₂) are effective for this transformation.[3][4][5][6] MnO₂ is often preferred due to its mild reaction conditions and simple workup.[3][7]
This application note presents a reliable two-step procedure:
-
Step 1: Oxidation: Selective oxidation of this compound to 3-(2,4-Dichlorophenyl)prop-2-enal.
-
Step 2: Condensation: Base-catalyzed Claisen-Schmidt condensation of the resulting aldehyde with a model ketone (acetophenone) to yield (E)-1-phenyl-3-(2,4-dichlorophenyl)prop-2-en-1-one, a substituted chalcone.
Overall Reaction Scheme
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. sltchemicals.com [sltchemicals.com]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Involving 3-(2,4-Dichlorophenyl)prop-2-en-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for assessing the biological activity of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol derivatives in cell culture. The methodologies are based on established assays for structurally related compounds, such as chalcones, which share the cinnamyl scaffold and are known to exhibit a range of biological effects, including anticancer and anti-inflammatory properties.
Introduction
This compound and its derivatives belong to the class of cinnamyl alcohols. This structural motif is a key component of chalcones (1,3-diaryl-2-propen-1-ones), which are widely investigated for their therapeutic potential.[1][2][3] Chalcone derivatives have demonstrated significant cytotoxic and apoptosis-inducing activities in various cancer cell lines.[2][4][5][6] The 2,4-dichlorophenyl moiety, in particular, is a common substituent in potent chalcone analogues.[4][7][8] These notes will guide the user through the evaluation of novel derivatives of this compound for their potential as cytotoxic agents.
Data on Structurally Related Chalcone Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various chalcone derivatives bearing a 2,4-dichlorophenyl group against several human cancer cell lines. This data can serve as a benchmark for evaluating new derivatives of this compound.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Chalcone Derivative 5 | AGS (gastric adenocarcinoma) | MTT | 0.89 µg/mL | [4] |
| Chalcone Derivative 5 | HL-60 (promyelocytic leukemia) | MTT | 1.57 µg/mL | [4] |
| Chalcone Derivative 5 | HeLa (cervical cancer) | MTT | 5.67 µg/mL | [4] |
| Chalcone Derivative 7 | AGS (gastric adenocarcinoma) | MTT | < 1.0 µg/mL | [4] |
| Chalcone Derivative 7 | HL-60 (promyelocytic leukemia) | MTT | < 1.57 µg/mL | [4] |
| Chalcone Derivative 7 | HeLa (cervical cancer) | MTT | 6.34 µg/mL | [4] |
| DCPT | HepG2-CYP3A4 (liver carcinoma) | Cell Viability | 160.2 | [9] |
| DCPT | HepG2 wild type (liver carcinoma) | Cell Viability | 233.0 | [9] |
Experimental Protocols
Herein, we provide detailed protocols for the primary assays used to characterize the cytotoxic and apoptotic effects of novel compounds in cell culture.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, AGS, HL-60)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Oxaliplatin)[4]
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or control.
-
Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 5 x 10⁴ cells/well in 6-well plates and allow them to attach overnight.[6]
-
Treat the cells with various concentrations of the test compound for 24 hours.[6]
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
JC-1 or similar mitochondrial membrane potential probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells with the test compound as described in the apoptosis assay protocol.
-
After treatment, collect and wash the cells with PBS.
-
Incubate the cells with the JC-1 probe according to the manufacturer's instructions.
-
Wash the cells to remove the unbound probe.
-
Analyze the cells by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.[4]
Visualizations
Experimental Workflow for Compound Screening
Caption: Workflow for screening novel this compound derivatives.
Apoptosis Signaling Pathway
Caption: Proposed apoptosis signaling cascade induced by active derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Screening of Chalcones Derived from 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel chalcones starting from 3-(2,4-Dichlorophenyl)prop-2-en-1-ol and detail the protocols for their subsequent biological screening. The information is intended to facilitate the discovery and development of new therapeutic agents.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Dichlorophenyl-substituted chalcones, in particular, have demonstrated significant biological potential, making them attractive candidates for drug discovery programs.[2][5][6]
This document outlines the synthetic route to produce chalcones from this compound and provides detailed protocols for evaluating their biological activities.
Synthesis of Chalcones
The synthesis of chalcones from this compound is a two-step process involving an initial oxidation of the alcohol to the corresponding aldehyde, followed by a Claisen-Schmidt condensation with a suitable acetophenone derivative.
Step 1: Oxidation of this compound
The primary alcohol, this compound, is first oxidized to the corresponding aldehyde, 3-(2,4-Dichlorophenyl)prop-2-enal. This can be achieved using various mild oxidizing agents to avoid over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(2,4-Dichlorophenyl)prop-2-enal.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Claisen-Schmidt Condensation
The synthesized 3-(2,4-Dichlorophenyl)prop-2-enal is then reacted with a substituted acetophenone in the presence of a base to form the target chalcone. This reaction is a base-catalyzed aldol condensation followed by dehydration.[7][8][9]
Experimental Protocol: Synthesis of a Dichlorophenyl-substituted Chalcone
-
In a flask, dissolve the substituted acetophenone (e.g., 4'-hydroxyacetophenone) (1 equivalent) and 3-(2,4-Dichlorophenyl)prop-2-enal (1 equivalent) in ethanol.[2]
-
Slowly add an aqueous solution of a base, such as 40% potassium hydroxide (KOH), to the mixture with constant stirring.[10]
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.[2]
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.[7]
-
Filter the solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[11]
-
Characterize the synthesized chalcone using spectroscopic methods like IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of chalcones.
Biological Screening Protocols
The synthesized chalcones can be screened for a variety of biological activities. Below are detailed protocols for antimicrobial, anticancer, and anti-inflammatory screening.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized chalcones can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[12]
Experimental Protocol: MIC Determination
-
Prepare a stock solution of each synthesized chalcone in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive controls (microorganisms in broth without chalcone) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening.
Anticancer Activity Screening
The cytotoxic effect of the chalcones on cancer cell lines can be evaluated by determining the half-maximal inhibitory concentration (IC50) using the MTT assay.[14]
Experimental Protocol: IC50 Determination
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized chalcones (dissolved in DMSO and diluted with cell culture medium) for 48-72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[11]
Anticancer Screening Workflow
Caption: Workflow for anticancer screening.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the chalcones can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][15]
Experimental Protocol: NO Inhibition Assay
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the synthesized chalcones for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition for each chalcone concentration compared to the LPS-stimulated control.
Signaling Pathway Inhibition by Chalcones
Caption: Inhibition of pro-inflammatory signaling pathways.
Data Presentation
All quantitative data from the biological screenings should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Antimicrobial Activity of Synthesized Chalcones (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Chalcone 1 | 16 | 32 | 64 |
| Chalcone 2 | 8 | 16 | 32 |
| Chalcone 3 | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 8 |
Table 2: Anticancer Activity of Synthesized Chalcones (IC50 in µM)
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Chalcone 1 | 12.5 | 25.1 | 30.8 |
| Chalcone 2 | 5.2 | 10.8 | 15.4 |
| Chalcone 3 | 28.7 | 45.3 | 55.1 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Table 3: Anti-inflammatory Activity of Synthesized Chalcones (% NO Inhibition at 10 µM)
| Compound ID | % NO Inhibition |
| Chalcone 1 | 65.2% |
| Chalcone 2 | 85.7% |
| Chalcone 3 | 42.5% |
| L-NAME | 95.0% |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific chalcone structures and the experimental conditions.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the synthesis of novel dichlorophenyl-substituted chalcones and their subsequent evaluation as potential therapeutic agents. By following these detailed methodologies, researchers can efficiently synthesize and screen a library of chalcone derivatives, facilitating the identification of lead compounds for further drug development. The inherent versatility of the chalcone scaffold, combined with the potent bioactivity often associated with dichlorophenyl substitutions, presents a promising avenue for the discovery of new and effective drugs.
References
- 1. journalissues.org [journalissues.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol and Structurally Related Compounds in Agricultural Research
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the use of compounds structurally related to 3-(2,4-dichlorophenyl)prop-2-en-1-ol in agricultural research. Due to limited published research on this compound itself, this report focuses on well-documented, structurally similar compounds that share the key 2,4-dichlorophenyl moiety. These related compounds, including various chalcones, triazole derivatives, and phenoxy herbicides, have demonstrated significant potential as fungicides and herbicides. This document is intended for researchers, scientists, and drug development professionals in the agricultural sector. It includes a summary of quantitative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways and experimental workflows.
Part 1: Fungicidal Applications of 2,4-Dichlorophenyl Derivatives
A significant body of research highlights the potent antifungal activity of compounds containing the 2,4-dichlorophenyl group, particularly chalcones and triazole derivatives. These compounds have been shown to be effective against a wide range of plant pathogenic fungi.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo fungicidal activity of selected 2,4-dichlorophenyl derivatives against various plant pathogens.
Table 1: In Vitro Antifungal Activity of 2,4-Dichlorophenyl Chalcone Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| B4 | Botrytis cinerea | 8.91 | [1] |
| B4 | Rhizoctonia solani | 18.10 | [1] |
| D2 | Rhizoctonia solani | 20.18 | [1] |
| D3 | Rhizoctonia solani | 20.60 | [1] |
| Azoxystrobin (Control) | Botrytis cinerea | 20.28 | [1] |
| Azoxystrobin (Control) | Rhizoctonia solani | Not specified | [1] |
Table 2: In Vitro Antifungal Activity of 2,4-Dichlorophenyl Triazole Ether Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 5a4 | Sclerotinia sclerotiorum | 1.59 | [2] |
| 5a4 | Phytophthora infestans | 0.46 | [2] |
| 5a4 | Rhizoctonia solani | 0.27 | [2] |
| 5a4 | Botrytis cinerea | 11.39 | [2] |
| 5b2 | Sclerotinia sclerotiorum | 0.12 | [2] |
| Difenoconazole (Control) | Sclerotinia sclerotiorum | Comparable to 5b2 | [2] |
Experimental Protocols
This protocol is adapted from methodologies used to test the efficacy of novel antifungal compounds against plant pathogens.
Objective: To determine the concentration of a test compound that inhibits the mycelial growth of a target fungus by 50% (EC50).
Materials:
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Potato Dextrose Agar (PDA) medium
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Test compound stock solution (e.g., in DMSO)
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Sterile Petri dishes (90 mm)
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Actively growing cultures of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea)
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Sterile cork borer (5 mm diameter)
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Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound.
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Add the appropriate volume of each dilution to molten PDA medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (solvent only).
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Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut 5 mm mycelial discs from the edge of an actively growing fungal culture.
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Place one mycelial disc in the center of each PDA plate (both treated and control).
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Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
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Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
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Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control plates, and DT is the average diameter of the fungal colony in the treated plates.
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Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.
This protocol outlines a general procedure for evaluating the protective efficacy of a fungicide on a host plant.
Objective: To assess the ability of a test compound to prevent or reduce disease development on a susceptible host plant.
Materials:
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Healthy, susceptible host plants (e.g., tomato seedlings for late blight, bean plants for rust)
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Test compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder)
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Spore suspension of the target pathogen (e.g., Phytophthora infestans, Uromyces appendiculatus)
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Hand sprayer
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Controlled environment growth chamber or greenhouse
Procedure:
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Grow host plants to a suitable stage for inoculation (e.g., 3-4 true leaves).
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Prepare a solution or suspension of the test compound at various concentrations. Include a control group to be sprayed with a blank formulation (without the test compound).
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Spray the plants with the test compound solutions until runoff, ensuring complete coverage of the foliage.
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Allow the plants to dry for 24 hours.
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Prepare a spore suspension of the pathogen at a known concentration.
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Inoculate the treated and control plants by spraying them with the spore suspension.
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Place the inoculated plants in a high-humidity environment (e.g., a mist chamber) for 24-48 hours to promote infection.
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Transfer the plants to a growth chamber or greenhouse with conditions conducive to disease development.
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Assess disease severity after a specified period (e.g., 7-14 days) using a disease rating scale (e.g., percentage of leaf area affected).
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Calculate the percentage of disease control for each treatment compared to the untreated control.
Mechanism of Action and Signaling Pathways
Triazole fungicides containing the 2,4-dichlorophenyl group act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by 2,4-dichlorophenyl triazole fungicides.
Chalcones are believed to exert their antifungal activity primarily by disrupting the integrity of the fungal cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Mechanism of fungal cell membrane disruption by 2,4-dichlorophenyl chalcones.
Part 2: Herbicidal Applications of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide for the selective control of broadleaf weeds in various crops.[1]
Quantitative Data Summary
The following table presents the efficacy of 2,4-D on several common agricultural weeds.
Table 3: Herbicidal Efficacy of 2,4-D on Various Weed Species
| Weed Species | Parameter | 2,4-D Dose | Efficacy | Reference |
| Ambrosia artemisiifolia (Common Ragweed) | ED50 (Control) | 61 g ae/ha | 50% control | [3] |
| Ambrosia trifida (Giant Ragweed) | Control | 280 g ae/ha | 99-100% | [4] |
| Chenopodium album (Common Lambsquarters) | Control | 1120 g ae/ha | 90-94% | [4] |
| Amaranthus rudis (Common Waterhemp) | Control | 1120 g ae/ha | 90-94% | [4] |
| Abutilon theophrasti (Velvetleaf) | Control | 1120 g ae/ha | 90-94% | [4] |
| Sinapis alba (White Mustard) | Epinasty | 0.1 mg/L (in rain) | Visible | [5] |
Experimental Protocols
This protocol is designed to evaluate the dose-response of a weed species to a herbicide under controlled conditions.
Objective: To determine the effective dose (ED) of a herbicide required to achieve a certain level of weed control (e.g., ED50 for 50% control).
Materials:
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Seeds of the target weed species
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Pots filled with a standard potting mix
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Herbicide formulation (e.g., 2,4-D amine salt)
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Track sprayer or hand sprayer for uniform application
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Greenhouse or controlled environment growth chamber
-
Analytical balance
Procedure:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
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Prepare a series of herbicide dilutions to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g ae/ha).
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Apply the herbicide solutions to the plants using a sprayer calibrated to deliver a specific volume per unit area.
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Return the treated plants to the greenhouse or growth chamber.
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Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).
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At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the surviving plants.
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Dry the biomass in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
-
Weigh the dry biomass for each treatment.
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Calculate the percentage of biomass reduction compared to the untreated control.
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Use a suitable statistical model (e.g., log-logistic regression) to analyze the dose-response data and determine the ED50 and other relevant parameters.
Mechanism of Action and Signaling Pathway
2,4-D is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA). In susceptible broadleaf plants, 2,4-D leads to uncontrolled and disorganized growth, ultimately causing death. It disrupts the normal hormonal balance, leading to abnormal cell division and elongation, epinasty (downward bending of leaves), and stem twisting.
Caption: Disruption of the auxin signaling pathway by 2,4-D leading to uncontrolled plant growth.
Conclusion
While direct research on this compound is limited, the extensive studies on structurally related compounds containing the 2,4-dichlorophenyl moiety provide a strong foundation for their application in agricultural research. The fungicidal and herbicidal properties of these compounds are well-documented, with clear mechanisms of action. The protocols and data presented in this document offer a valuable resource for researchers and professionals working on the development of new and effective crop protection agents. Further investigation into the specific activities of this compound is warranted to fully understand its potential in agriculture.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 2,4-dichlorophenoxyacetic acid in artificial acid rain on Brassica napus and Sinapis alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deq.mt.gov [deq.mt.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and efficient method is a two-step synthesis. The first step is a Claisen-Schmidt condensation of 2,4-dichlorobenzaldehyde with acetone to form the intermediate chalcone, 4-(2,4-dichlorophenyl)but-3-en-2-one. The second step involves the selective 1,2-reduction of the carbonyl group of the chalcone to the corresponding allylic alcohol, this compound. The Luche reduction, utilizing sodium borohydride and cerium(III) chloride, is highly effective for this selective reduction.[1][2][3][4]
Q2: Why is the Luche reduction preferred over a simple sodium borohydride reduction for the second step?
A2: A simple sodium borohydride reduction of an α,β-unsaturated ketone can lead to a mixture of the desired 1,2-reduction product (the allylic alcohol) and the undesired 1,4-reduction product (a saturated ketone). The Luche reduction, which employs cerium(III) chloride along with sodium borohydride, significantly enhances the chemoselectivity for the 1,2-reduction, thus maximizing the yield of the target allylic alcohol and minimizing side products.[1][2][5][6]
Q3: What are the key factors that influence the yield of the initial Claisen-Schmidt condensation?
A3: The yield of the Claisen-Schmidt condensation is primarily influenced by the choice of base catalyst (sodium hydroxide or potassium hydroxide are common), the reaction temperature, and the stoichiometry of the reactants. Using an excess of the aldehyde and maintaining a low temperature can help to minimize side reactions such as the self-condensation of acetone.
Q4: How can I purify the final product, this compound?
A4: After the Luche reduction, the reaction is typically quenched with an acid. The product is then extracted into an organic solvent. Purification is commonly achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of any impurities, but a mixture of hexane and ethyl acetate is often a good starting point. Recrystallization can also be employed for further purification if the product is a solid at room temperature.
Troubleshooting Guides
Problem 1: Low Yield in Claisen-Schmidt Condensation
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the base catalyst (e.g., NaOH) is fresh and of the correct concentration. - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider a moderate increase in temperature, but be cautious as this can also promote side reactions. |
| Side reactions | - Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor side reactions like the Cannizzaro reaction of the aldehyde or self-condensation of acetone. - Use a slight excess of 2,4-dichlorobenzaldehyde relative to acetone to ensure the complete consumption of the enolate. |
| Product isolation issues | - Ensure complete precipitation of the chalcone from the reaction mixture. Cooling the mixture in an ice bath can aid precipitation. - Wash the crude product thoroughly with cold water to remove any remaining base and other water-soluble impurities. |
Problem 2: Low Yield or Formation of Side Products in the Luche Reduction
| Potential Cause | Troubleshooting Steps |
| Formation of 1,4-reduction product | - Ensure the cerium(III) chloride heptahydrate is of good quality. - Maintain a low temperature (typically 0 °C or below) during the addition of sodium borohydride. - Use methanol or ethanol as the solvent, as this is crucial for the effectiveness of the Luche conditions.[1][2] |
| Incomplete reduction | - Use a sufficient excess of sodium borohydride (typically 1.1 to 1.5 equivalents). - Ensure the chalcone is fully dissolved in the alcohol solvent before adding the cerium salt and borohydride. - Increase the reaction time and monitor by TLC. |
| Decomposition of the product | - Quench the reaction carefully with a mild acid (e.g., dilute HCl) at a low temperature to avoid any acid-catalyzed degradation of the allylic alcohol. - Proceed with the work-up and purification promptly after the reaction is complete. |
| Difficult purification | - If column chromatography is challenging, consider recrystallization from a suitable solvent system. - Ensure the complete removal of inorganic salts during the work-up by washing the organic extracts thoroughly with water and brine. |
Experimental Protocols
Step 1: Synthesis of 4-(2,4-dichlorophenyl)but-3-en-2-one (Chalcone Intermediate)
This protocol is a representative procedure for a Claisen-Schmidt condensation.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Acetone: Add acetone (0.5 to 1 equivalent) to the solution.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise while maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Isolation: Filter the solid product and wash it thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Luche Reduction)
This protocol outlines a typical Luche reduction of the chalcone intermediate.
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(2,4-dichlorophenyl)but-3-en-2-one (1 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) in methanol at room temperature.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the progress by TLC.
-
Quenching: Slowly add dilute hydrochloric acid (e.g., 1 M) to quench the reaction and neutralize any excess base.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Work-up: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Typical Yield (%) |
| 1 | Claisen-Schmidt Condensation | 2,4-Dichlorobenzaldehyde, Acetone | NaOH or KOH | Ethanol | 70-90 |
| 2 | Luche Reduction | 4-(2,4-dichlorophenyl)but-3-en-2-one | NaBH₄, CeCl₃·7H₂O | Methanol | 85-98 |
Note: Yields are dependent on specific reaction conditions and purification methods.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Luche reduction step.
References
Technical Support Center: Purification of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
Welcome to the technical support center for the purification of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities depend on the synthetic route employed. A common method for synthesizing this compound is the reduction of 3-(2,4-Dichlorophenyl)acrolein. Potential impurities include:
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Unreacted Starting Material: Residual 3-(2,4-Dichlorophenyl)acrolein.
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Over-reduction Product: 3-(2,4-Dichlorophenyl)propan-1-ol.
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Byproducts from Synthesis: Impurities from the synthesis of the starting aldehyde, such as isomers or related chlorinated compounds.
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Solvent Residues: Residual solvents from the reaction or purification steps.
Q2: What are the recommended starting points for purification by recrystallization?
A2: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. For this compound, a moderately polar compound, a single solvent or a binary solvent system can be effective.
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Single Solvent: Consider solvents like ethanol, methanol, or acetone. The principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Binary Solvent System: A common approach is to use a solvent pair where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). A typical pair is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly.
Q3: How can I effectively purify this compound using column chromatography?
A3: Column chromatography is a versatile method for separating compounds with different polarities. For this compound, normal-phase chromatography using silica gel is recommended.
A good starting eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common starting ratio is in the range of 4:1 to 9:1 (hexane:ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound. For a structurally similar compound, (E)-3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a mobile phase of 5% ethyl acetate in hexane was used for purification on a silica gel column.[1]
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a reaction and the effectiveness of purification. For this compound and its related impurities, a silica gel TLC plate can be used with a mobile phase similar to the one used for column chromatography (e.g., hexane:ethyl acetate). Visualization can be achieved using a UV lamp (254 nm), as the aromatic rings will absorb UV light. Staining with a potassium permanganate (KMnO₄) solution can also be effective as the double bond and alcohol functional group can be oxidized, resulting in a colored spot.
Q5: What analytical techniques are suitable for assessing the final purity of this compound?
A5: To confirm the purity and identity of the final product, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of the compound and quantifying any non-volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Use a lower boiling point solvent or a different solvent system.- Allow the solution to cool more slowly. An insulated container can be used.- Perform a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization. |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of solvent used for washing the crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | - Inappropriate eluent polarity.- Column overloading. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a smaller amount of crude material relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Cracking or channeling of the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column: A glass column is packed with silica gel (100-200 mesh) as a slurry in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
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Sample Loading: The crude this compound is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-adsorbed silica is carefully added to the top of the packed column.
-
Elution: The column is eluted with the chosen solvent system. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the percentage of ethyl acetate.
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Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purity Assessment by HPLC
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.
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Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
Sample Preparation: A dilute solution of the purified compound is prepared in the mobile phase or a compatible solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of Dichlorophenylpropenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorophenylpropenol, specifically focusing on the common challenges and side reactions encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-(2,4-dichlorophenyl)prop-2-en-1-ol?
A1: There are two main synthetic strategies for the preparation of 1-(2,4-dichlorophenyl)prop-2-en-1-ol:
-
Grignard Reaction: This is a one-step approach involving the reaction of 2,4-dichlorobenzaldehyde with a vinyl Grignard reagent (e.g., vinylmagnesium bromide). This method is direct but highly sensitive to reaction conditions.
-
Two-Step Chalcone Reduction: This method involves an initial Claisen-Schmidt condensation to form a chalcone derivative, (E)-1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one, followed by a selective reduction of the ketone functionality to the desired alcohol.
Q2: What are the most common side reactions observed during the Grignard synthesis of dichlorophenylpropenol?
A2: The Grignard synthesis is susceptible to several side reactions that can significantly impact yield and purity:
-
Wurtz Coupling: The vinyl Grignard reagent can couple with the starting aryl halide (if present) or with itself to form butadiene.
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Reaction with Moisture: Grignard reagents are highly reactive towards protic solvents like water. Any moisture in the glassware or solvent will quench the Grignard reagent, reducing the yield.[1]
-
Homocoupling of the Grignard Reagent: Two molecules of the Grignard reagent can react to form a dimer, in this case, 1,3-butadiene.
-
Enolization of the Aldehyde: While less common with aldehydes compared to ketones, strong bases like Grignard reagents can deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and reducing the amount of desired addition product.
Q3: How can I purify the crude dichlorophenylpropenol product?
A3: Purification of the crude product is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to separate the desired product from nonpolar side products (like biphenyl-type impurities) and more polar impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Handling of Grignard Reagents: Grignard reagents are pyrophoric and should be handled with care. It is recommended to use syringes or cannulas for their transfer.
-
Solvent Safety: Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and are highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Quenching: The reaction should be quenched carefully by the slow addition of a quenching solution (e.g., saturated aqueous ammonium chloride) to an ice-cooled reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware/Solvents: Presence of moisture is quenching the Grignard reagent. 3. Impure Starting Materials: The 2,4-dichlorobenzaldehyde or vinyl halide may contain impurities. | 1. Activate the magnesium turnings by gently crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. 3. Purify the starting materials before use (e.g., distillation of the aldehyde). |
| Presence of a Significant Amount of Biphenyl-type Impurity | Wurtz coupling side reaction is favored. | 1. Ensure a slow, dropwise addition of the vinyl halide to the magnesium turnings during the Grignard reagent formation. 2. Maintain a moderate reaction temperature to avoid excessive heat generation which can promote coupling. |
| Formation of a Ketone Instead of an Alcohol | Oxidation of the alcohol product during workup or storage. | 1. Use a mild workup procedure and avoid exposure to strong oxidizing agents. 2. Store the purified product under an inert atmosphere and at a low temperature. |
| Complex Mixture of Products on TLC/GC-MS | Multiple side reactions are occurring, potentially including enolization and/or conjugate addition if an α,β-unsaturated aldehyde is used. | 1. For Grignard reactions with sensitive substrates, consider the use of additives like cerium(III) chloride (CeCl₃), which can increase the selectivity of 1,2-addition. 2. Lower the reaction temperature to disfavor side reactions. |
Quantitative Data from Related Syntheses
The following table summarizes reaction conditions and yields for the synthesis of chalcones that are precursors to dichlorophenylpropenol derivatives. This data can provide a benchmark for expected yields in the first step of a two-step synthesis.
| Starting Aldehyde | Starting Acetophenone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-chlorobenzaldehyde | 2,4-dichloroacetophenone | NaOH | Methanol | 4 | Not specified | [2] |
| 4-hydroxybenzaldehyde | various substituted acetophenones | NaOH | Ethanol | 12 | Not specified | [3] |
| Substituted benzaldehydes | 4-methoxy acetophenone | KOH | Ethanol | 4.5-5.0 | 79-89 | [4] |
| 2,4-dichlorobenzaldehyde | 2-acetylthiophene | NaOH | Methanol | 6 | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)prop-2-en-1-ol via Grignard Reaction
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium.
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Under a nitrogen atmosphere, add anhydrous diethyl ether or THF.
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Slowly add a solution of vinyl bromide (1.1 eq) in the anhydrous solvent from the dropping funnel. The reaction is initiated when the color of iodine disappears and bubbling is observed.
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Maintain a gentle reflux until most of the magnesium is consumed.
-
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Reaction with Aldehyde:
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Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
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Slowly add a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in the anhydrous solvent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Synthesis via Chalcone Reduction
-
Synthesis of (E)-1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one (Chalcone):
-
To a solution of 2,4-dichloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 30%) dropwise at room temperature.[2]
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent like ethanol or acetone to obtain the pure chalcone.
-
-
Reduction of the Chalcone:
-
Dissolve the purified chalcone in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol.
-
Purify by column chromatography if necessary.
-
Visualizations
Caption: Main and side reaction pathways in the Grignard synthesis of dichlorophenylpropenol.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety [frontiersin.org]
- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
This technical support center provides guidance on the stability and storage of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, along with troubleshooting advice for common experimental issues. Please note that while specific stability data for this compound is limited, the following recommendations are based on data from structurally similar compounds, including cinnamyl alcohol and other chlorinated phenyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability of the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Based on data for similar compounds, storage at -20°C can extend the shelf life up to 3 years, while storage at 4°C is suitable for up to 2 years.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are generally less stable than the powdered form.[1] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C and use it as soon as possible. Avoid repeated freeze-thaw cycles.
Q3: What are the signs of degradation?
A3: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing) of the solid or solution.[2] From a chemical perspective, the appearance of new peaks during analytical testing (e.g., HPLC, GC-MS) is a clear indicator of degradation.
Q4: Is this compound sensitive to air or light?
A4: Yes, similar compounds like cinnamyl alcohol are known to oxidize upon exposure to air and can be sensitive to light.[3] To minimize degradation, it is best to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in amber vials or containers wrapped in aluminum foil.
Q5: What substances are incompatible with this compound?
A5: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can promote degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation leading to lower potency or altered activity. | 1. Check the storage conditions and age of the compound. 2. Perform a purity analysis using a suitable analytical method like HPLC. 3. If degradation is confirmed, use a fresh batch of the compound. |
| Discoloration of the solid or solution | Oxidation or other forms of chemical degradation. | 1. Discard the discolored material. 2. Ensure proper storage conditions, including protection from light and air. |
| Poor solubility | The compound may have degraded into less soluble impurities. | 1. Verify the identity and purity of the compound. 2. Try sonicating the solution or gently warming it, but be cautious as heat can accelerate degradation. |
| Appearance of extra peaks in analytical data (e.g., HPLC, NMR) | Presence of impurities from synthesis or degradation products. | 1. Compare the analytical data with a reference standard if available. 2. Review the handling and storage procedures to identify potential causes of degradation. 3. Purify the compound if necessary and feasible. |
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions and potential incompatibilities for this compound, based on information for analogous compounds.
| Parameter | Recommendation | Source |
| Storage Temperature (Solid) | -20°C for long-term (up to 3 years), 4°C for shorter-term (up to 2 years) | [1] |
| Storage Conditions | Keep container tightly sealed in a dry, cool, and well-ventilated area. Protect from direct sunlight. | [1][4][5][6] |
| Solution Stability | Unstable in solution; prepare fresh for each use. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method and may require optimization for your specific equipment and requirements.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a small amount of a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (likely around 254 nm).
-
Gradient: A typical gradient might be 50% to 95% acetonitrile over 20 minutes.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms to determine the purity of the sample and identify any degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Hypothesized degradation pathway via oxidation.
References
Troubleshooting low bioactivity in 3-(2,4-Dichlorophenyl)prop-2-en-1-ol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 3-(2,4-Dichlorophenyl)prop-2-en-1-ol derivatives and experiencing low bioactivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significantly lower than expected bioactivity with our this compound derivative in our cellular assay. What are the potential causes?
A1: Low bioactivity can stem from several factors, ranging from compound-specific properties to experimental setup. The primary areas to investigate are:
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Physicochemical Properties: Poor solubility and stability of your derivative in the assay medium can drastically reduce the effective concentration of the compound that reaches the target.[1][2]
-
Cellular Permeability and Efflux: The compound may have low permeability across the cell membrane, or it could be actively removed from the cell by efflux pumps.[1][2]
-
Metabolic Instability: The derivative might be rapidly metabolized by the cells into inactive forms.[1][2] The allylic alcohol moiety, in particular, can be susceptible to oxidation.
-
Target Engagement: There might be issues with the compound's ability to bind to its intended biological target in the complex cellular environment.
-
Experimental Conditions: The assay conditions, such as pH, serum concentration, and incubation time, may not be optimal for your compound.
To systematically troubleshoot this, we recommend a step-wise approach, starting with the most common issues like solubility and stability.
Q2: How can we determine if poor solubility is the cause of low bioactivity and how can we improve it?
A2: The 2,4-dichlorophenyl group can contribute to poor aqueous solubility. First, visually inspect your stock solutions and final assay wells for any signs of precipitation. You can quantify the kinetic solubility of your compound using the protocol provided below.
Troubleshooting Solubility Issues:
| Observation | Potential Cause | Recommended Action |
| Precipitate visible in stock solution | Compound concentration exceeds its solubility in the solvent (e.g., DMSO). | Prepare a new, less concentrated stock solution. |
| Precipitate forms after dilution in aqueous assay buffer | Compound "crashes out" upon contact with the aqueous environment. | Decrease the final concentration of the organic solvent (e.g., DMSO) in the assay. Consider using a co-solvent or a formulation strategy. |
| Inconsistent results between experiments | Variable precipitation due to minor changes in experimental conditions. | Ensure consistent and thorough mixing after adding the compound to the assay medium. |
Q3: Our derivative shows good activity in a biochemical assay but fails in a cell-based assay. What could be the reason?
A3: This is a common issue and often points towards problems with cell permeability or metabolic instability.
-
Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
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Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form. The allylic alcohol could be oxidized to the corresponding aldehyde or acid, which may have different activity profiles.[3][4]
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Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching a therapeutic concentration.[2]
We recommend performing a cell permeability assay (e.g., PAMPA) and a metabolic stability assay using liver microsomes or cell lysates.
Comparative Bioactivity Data:
| Assay Type | Compound ID | IC50 (µM) | Possible Interpretation |
| Biochemical (e.g., Kinase Assay) | DPCPO-1 | 0.5 | Potent target engagement. |
| Cell-Based (e.g., Proliferation) | DPCPO-1 | > 50 | Potential issues with solubility, permeability, or metabolic stability. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a this compound derivative in an aqueous buffer.
Materials:
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Test compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader
Method:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution.
-
Perform a serial dilution across the plate.
-
Incubate the plate at room temperature for 2 hours.
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Measure the absorbance at a wavelength where the compound absorbs (e.g., 254 nm) to detect any light scattering caused by precipitation.
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The highest concentration that does not show a significant increase in absorbance compared to the buffer blank is considered the kinetic solubility.
Protocol 2: Metabolic Stability Assay (Microsomal)
Objective: To assess the metabolic stability of a derivative in the presence of liver microsomes.
Materials:
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Test compound
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Liver microsomes (e.g., human, rat)
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NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Method:
-
Pre-warm the liver microsome solution and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the test compound to the phosphate buffer to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
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Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Quench the reaction at each time point by adding an equal volume of cold acetonitrile.
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Centrifuge the samples to pellet the protein.
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Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) of the compound.
Visualizations
Caption: A workflow for troubleshooting low bioactivity.
Caption: Potential metabolic pathways for the parent compound.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 4. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
Optimization of reaction parameters for cinnamyl alcohol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cinnamyl alcohol?
A1: Cinnamyl alcohol is primarily synthesized through the selective reduction of cinnamaldehyde. The most prevalent methods include:
-
Catalytic Hydrogenation: This method involves the use of a catalyst, typically a noble metal such as Platinum (Pt) or Palladium (Pd), or other metals like Cobalt-Rhenium (CoRe), supported on a solid matrix (e.g., SiO2, TiO2) to facilitate the reaction with hydrogen gas.[1][2][3][4]
-
Chemical Reduction: This approach utilizes chemical reducing agents to convert the aldehyde group to an alcohol. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).[5][6]
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Biocatalysis: This method employs enzymes, such as alcohol dehydrogenases, or whole-cell systems (e.g., engineered E. coli or cyanobacteria) to perform the reduction under milder conditions.[7][8][9][10]
Q2: What are the main challenges in cinnamyl alcohol synthesis?
A2: The primary challenge is achieving high selectivity for cinnamyl alcohol. The starting material, cinnamaldehyde, has two reducible functional groups: a carbon-carbon double bond (C=C) and a carbonyl group (C=O).[1] The main side products result from the reduction of the C=C bond, leading to the formation of hydrocinnamaldehyde and subsequently 3-phenylpropanol.[1] Over-reduction to 3-phenylpropanol is also a common issue.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the disappearance of the starting material (cinnamaldehyde) and the appearance of the product (cinnamyl alcohol).[6] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more detailed analysis of the product mixture to determine conversion and selectivity.[2] Infrared (IR) spectroscopy can also be used to confirm the conversion by observing the disappearance of the aldehyde C=O stretch and the appearance of the alcohol O-H stretch.[11]
Troubleshooting Guide
Q4: My reaction yield is low. What are the possible causes and solutions?
A4: Low yield can be attributed to several factors depending on the synthesis method.
| Possible Cause | Potential Solutions |
| Incomplete Reaction | - Increase reaction time.[12] - Increase reaction temperature (note: this may decrease selectivity).[13] - Increase the amount of catalyst or reducing agent.[12] |
| Catalyst Deactivation | - Ensure the catalyst is properly activated and handled under inert conditions if necessary. - Consider catalyst regeneration or using a fresh batch. |
| Sub-optimal Reaction Conditions | - Optimize parameters such as solvent, temperature, pressure, and substrate concentration.[12] For instance, in catalytic hydrogenation, increasing hydrogen pressure can improve conversion.[2][13] |
| Side Reactions | - Use a more selective catalyst or reducing agent. For example, NaBH4 is generally more selective for aldehydes over C=C bonds compared to LiAlH4 under certain conditions. - Adjust reaction conditions to favor the desired product. Lower temperatures often favor higher selectivity.[13] |
| Product Degradation | - Cinnamaldehyde can be unstable; ensure it is freshly distilled or of high purity before use.[14] |
Q5: My reaction is not selective, and I am getting a mixture of products. How can I improve selectivity towards cinnamyl alcohol?
A5: Improving selectivity is a critical aspect of cinnamyl alcohol synthesis.
| Parameter | Effect on Selectivity | Recommendations |
| Catalyst Choice | The type of metal and support significantly influences selectivity. Pt-based catalysts are commonly used.[4] Bimetallic catalysts like CoRe have shown high selectivity.[1] | - Screen different catalysts to find the optimal one for your setup. - The choice of support material (e.g., TiO2, SiO2) can also affect selectivity. |
| Reaction Temperature | Increasing temperature often decreases selectivity towards cinnamyl alcohol.[13] | - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent | The solvent can influence the interaction of the substrate with the catalyst surface. Ethanol is a commonly used solvent.[4] | - Experiment with different solvents to find the one that maximizes selectivity. |
| Additives/Promoters | The addition of bases like KOH can significantly enhance selectivity in some catalytic systems.[13] | - In Pt-catalyzed reactions, adding a base can promote the reduction of the C=O group.[13] |
| Reducing Agent | The choice of reducing agent is crucial in chemical reductions. | - Sodium borohydride is generally more selective for the carbonyl group than lithium aluminum hydride.[5] |
Experimental Protocols
Protocol 1: Reduction of Cinnamaldehyde using Sodium Borohydride [5]
-
Place a magnetic stir bar in a round-bottom flask.
-
Add 250 µL of trans-cinnamaldehyde and 4 mL of methanol to the flask.
-
Cool the flask in an ice-water bath.
-
Slowly add 0.13 g of sodium borohydride to the stirred solution.
-
Continue stirring in the ice bath for 20 minutes.
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Remove the methanol using a rotary evaporator.
-
Add 2 mL of water and 5 mL of tert-butyl methyl ether to the residue and transfer to a separatory funnel.
-
Separate the organic layer and wash it with 2 mL of saturated aqueous NaCl solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and evaporate the solvent to obtain cinnamyl alcohol.
Protocol 2: Catalytic Hydrogenation using a CoRe/TiO2 Catalyst [1]
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Add 3 mmol of cinnamaldehyde, 6 mmol of formic acid (as a hydrogen donor), 6 mmol of triethylamine, 80 mg of CoRe/TiO2 catalyst, and 10 mL of THF to a stainless-steel autoclave.
-
Seal the reactor and purge with nitrogen five times.
-
Heat the reactor to 140 °C while stirring at 1000 rpm.
-
Maintain the reaction for 4 hours.
-
After cooling, the product can be analyzed by GC-MS.
Visualizations
Caption: Reaction network for the hydrogenation of cinnamaldehyde.
Caption: General experimental workflow for cinnamyl alcohol synthesis.
References
- 1. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thalesnano.com [thalesnano.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. odinity.com [odinity.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
Identification of impurities in 3-(2,4-Dichlorophenyl)prop-2-en-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic route is the reduction of 3-(2,4-Dichlorophenyl)prop-2-en-1-one (2,4-dichlorochalcone). This reduction can be achieved using various reducing agents, with the choice of agent influencing the impurity profile.
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Potential impurities can be broadly categorized as:
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Starting material-related: Unreacted 3-(2,4-Dichlorophenyl)prop-2-en-1-one, and precursors used to synthesize the chalcone, such as 2,4-dichlorobenzaldehyde.
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Side-reaction products: Over-reduction products like 3-(2,4-Dichlorophenyl)propan-1-ol, or byproducts from competing reactions.
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Degradation products: Oxidation of the product or starting materials can lead to the formation of corresponding carboxylic acids, such as 2,4-dichlorocinnamic acid.
Q3: Which analytical techniques are best suited for identifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separation and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for volatile impurities and provides mass information. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.
Troubleshooting Guides
Issue 1: Presence of an unexpected peak in my HPLC chromatogram.
Possible Cause & Solution
| Potential Impurity | Identification Method | Suggested Action |
| Unreacted 3-(2,4-Dichlorophenyl)prop-2-en-1-one | Compare retention time with a standard of the starting material. The impurity will have a different polarity and thus a distinct retention time from the desired alcohol. | Increase the molar equivalents of the reducing agent. Extend the reaction time. Optimize the reaction temperature. |
| 3-(2,4-Dichlorophenyl)propan-1-ol (Over-reduction product) | This saturated alcohol is a common byproduct, especially with less selective reducing agents like NaBH4 alone.[1][2][3] It will have a different retention time compared to the desired allylic alcohol. Confirmation can be done by GC-MS and 1H NMR (disappearance of alkene protons). | Use a more selective reducing agent like Sodium Borohydride with Cerium (III) Chloride (Luche Reduction) to favor 1,2-reduction.[4][5][6][7] Carefully control the reaction temperature and stoichiometry of the reducing agent. |
| 2,4-Dichlorobenzaldehyde (Unreacted Precursor) | Compare retention time with a standard of 2,4-dichlorobenzaldehyde.[8] GC-MS analysis will show a characteristic mass spectrum for this compound. | Ensure complete consumption of the aldehyde during the preceding chalcone synthesis step. Purify the chalcone intermediate before the reduction step. |
| 2,4-Dichlorocinnamic Acid (Oxidation Product) | This acidic impurity will have a significantly different retention time. It can be confirmed by a shift in retention time upon pH change of the mobile phase or by LC-MS. | Handle starting materials and products under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Use freshly distilled solvents. |
Issue 2: My final product shows signals for saturated alkanes in the 1H NMR spectrum.
This is a strong indication of over-reduction. The characteristic signals for the double bond in the desired product will be absent, and new signals corresponding to the saturated propyl chain will appear.
Troubleshooting Workflow for Over-reduction
Caption: Troubleshooting workflow for over-reduction impurity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is typically effective. For example, starting with 50:50 acetonitrile:water and ramping up to 95:5 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: Retention times will need to be determined empirically with your specific system and conditions by running standards of the expected impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of all components.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: Compare the obtained mass spectra with library data (e.g., NIST) for known compounds.
Impurity Identification Pathway
The following diagram illustrates a logical pathway for identifying an unknown impurity encountered during the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Luche Reduction [organic-chemistry.org]
- 6. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 2,4-Dichlorobenzaldehyde | SIELC Technologies [sielc.com]
How to avoid polymerization in the synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol. The information is designed to address common challenges, with a focus on preventing unwanted polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly the reduction of the corresponding chalcone precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies | Polymerization of the starting material or product. | - Immediate Action: If safe, cool the reaction to 0-5 °C to slow the polymerization. - Prevention: Add a radical inhibitor such as Butylated Hydroxytoluene (BHT) or hydroquinone at the start of the reaction. - Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation-initiated polymerization. |
| Low yield of the desired allylic alcohol | - Incomplete reaction. - Formation of byproducts (e.g., 1,4-reduction product). - Polymerization consuming the product. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the consumption of the starting material. - Selective Reduction: Employ a selective reducing agent like Sodium Borohydride (NaBH₄) at low temperatures (0-5 °C) to favor 1,2-reduction. The use of cerium(III) chloride with NaBH₄ (Luche reduction) can also improve selectivity for the allylic alcohol. - Inhibitor: Incorporate a polymerization inhibitor as a standard practice for this synthesis. |
| Presence of a significant amount of saturated alcohol byproduct | 1,4-Conjugate reduction of the α,β-unsaturated ketone. | - Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the reducing agent. - Reagent Choice: Use a less aggressive reducing agent or a selective method like the Luche reduction. |
| Difficulty in purifying the final product | Contamination with polymer byproducts. | - Purification Method: Column chromatography on silica gel is often effective. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. The desired product is typically more polar than the starting material but less polar than highly polymerized species. - Pre-purification: If significant polymer is present, it may be possible to precipitate the polymer by adding a non-solvent and filtering before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of this compound?
A1: Polymerization is often initiated by the presence of free radicals. Allylic alcohols, such as the target compound, are susceptible to radical-initiated polymerization, which can be exacerbated by exposure to air (oxygen), heat, or light.
Q2: Which inhibitors are recommended to prevent polymerization, and at what concentration?
A2: Phenolic antioxidants are effective radical scavengers. The most commonly used inhibitors are Butylated Hydroxytoluene (BHT) and hydroquinone. A typical concentration range is 0.1-1.0 mol% relative to the substrate.
| Inhibitor | Typical Concentration (mol%) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.1 - 0.5 | Good solubility in common organic solvents. |
| Hydroquinone | 0.1 - 1.0 | Effective, but can sometimes be more challenging to remove during purification. |
Q3: What are the optimal reaction conditions to minimize polymerization?
A3: To minimize polymerization, the following conditions are recommended:
-
Temperature: Low temperatures, typically between 0 °C and room temperature, are preferred. For the reduction step, maintaining the temperature at 0-5 °C is crucial.
-
Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation which can lead to radical formation.
-
Solvent: Anhydrous solvents should be used. For the reduction step with NaBH₄, methanol or ethanol are common choices.
Q4: How can I selectively reduce the carbonyl group without reducing the double bond?
A4: Selective 1,2-reduction of the α,β-unsaturated ketone to the allylic alcohol can be achieved by using a mild reducing agent like sodium borohydride (NaBH₄) at low temperatures. The Luche reduction (NaBH₄ in the presence of CeCl₃·7H₂O) is a highly effective method for achieving this selectivity.
Experimental Protocols
Synthesis of (E)-3-(2,4-dichlorophenyl)-1-(phenyl)prop-2-en-1-one (Chalcone Precursor)
This protocol describes a general Claisen-Schmidt condensation for preparing the chalcone precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) to the stirred mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Reduction to this compound
This protocol outlines the selective reduction of the chalcone to the desired allylic alcohol.
-
Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) and a radical inhibitor (e.g., BHT, 0.2 mol%) in methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
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Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution while maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
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Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Key control points in the synthesis pathway.
Technical Support Center: Degradation Studies of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol under various stress conditions.
Frequently Asked Questions (FAQs)
1. What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[1] Typical stress conditions to investigate the degradation of this compound include:
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Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C
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Oxidative Degradation: 3% H₂O₂ at room temperature
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Thermal Degradation: 80°C in a dry heat oven
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light
2. What are the expected degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways are expected to involve the allylic alcohol and the dichlorophenyl ring. Potential reactions include oxidation of the alcohol to an aldehyde or carboxylic acid, isomerization, and reactions involving the aromatic ring, such as hydroxylation or dechlorination, though the latter is less common under typical forced degradation conditions.
3. How can I monitor the degradation of this compound and quantify its degradants?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation process.[1] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid) and UV detection is typically used. This method can separate the parent compound from its degradation products, allowing for quantification and mass balance calculations.
4. What does "mass balance" refer to in forced degradation studies, and why is it important?
Mass balance is a critical aspect of forced degradation studies that aims to account for all the mass of the drug substance after degradation.[1] It is calculated by comparing the initial assay of the drug substance with the sum of the assay of the remaining drug substance and all quantified degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and quantified, ensuring the specificity of the analytical method.
Troubleshooting Guides
Issue 1: No degradation is observed under acidic or alkaline stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).
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Increase the temperature of the study (e.g., from 60°C to 80°C).
-
Extend the duration of the stress testing.
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Ensure proper mixing of the solution to facilitate the reaction.
-
Issue 2: Significant degradation is observed, but the mass balance is poor.
-
Possible Cause 1: Some degradation products may not be eluting from the HPLC column or are not being detected by the UV detector.
-
Troubleshooting Steps:
-
Modify the HPLC method by changing the mobile phase composition, gradient slope, or pH to ensure all components are eluted.
-
Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths.
-
Consider using a universal detector like a mass spectrometer (LC-MS) to identify non-chromophoric degradants.
-
-
Possible Cause 2: The degradation products may be volatile.
-
Troubleshooting Steps:
-
Use Gas Chromatography (GC) with an appropriate detector to analyze for volatile degradants.
-
Issue 3: The primary degradation product appears to be unstable and is converting to secondary degradants.
-
Possible Cause: The initial degradation product is reactive under the applied stress conditions.
-
Troubleshooting Steps:
-
Analyze samples at multiple, shorter time points to observe the formation and subsequent degradation of the primary product.[1]
-
Isolate the primary degradation product and subject it to the same stress conditions to confirm its instability and identify the secondary degradants.
-
Quantitative Data Summary
The following tables summarize the hypothetical degradation data for this compound under various stress conditions.
Table 1: Degradation of this compound under Stress Conditions
| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl at 60°C | 24 | 15.2% | 2 |
| 0.1 M NaOH at 60°C | 12 | 25.8% | 3 |
| 3% H₂O₂ at RT | 8 | 45.1% | 4 |
| 80°C (Thermal) | 48 | 8.5% | 1 |
| Photolytic (UV) | 12 | 32.7% | 3 |
Table 2: Major Degradation Products and their Formation
| Stress Condition | Major Degradant | % Formation |
| 0.1 M HCl at 60°C | Isomerized Product | 12.5% |
| 0.1 M NaOH at 60°C | Oxidized Aldehyde | 20.3% |
| 3% H₂O₂ at RT | Oxidized Aldehyde | 30.1% |
| 3% H₂O₂ at RT | Epoxide | 10.5% |
| 80°C (Thermal) | Dehydration Product | 6.2% |
| Photolytic (UV) | Dimerization Product | 18.9% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal: Transfer the solid drug substance to a dry heat oven maintained at 80°C.
-
Photolytic: Expose the stock solution in a quartz cuvette to UV (254 nm) and visible light.
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and alkaline samples before injection. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed oxidative degradation pathway.
References
Technical Support Center: Synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol. The recommended synthetic route is a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective Luche reduction to yield the target allylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The most common and effective strategy is a two-step synthesis. The first step is a Claisen-Schmidt condensation of 2,4-dichloroacetophenone and 2,4-dichlorobenzaldehyde to form the intermediate chalcone, (2E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one. The second step is the selective reduction of the carbonyl group of the chalcone to an alcohol using a Luche reduction, which preserves the carbon-carbon double bond.
Q2: Why is the Luche reduction recommended for the second step?
A2: The Luche reduction (using sodium borohydride and cerium(III) chloride in methanol) is highly chemoselective for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[1][2] This method minimizes the competing 1,4-conjugate addition, which would result in the reduction of the carbon-carbon double bond and the formation of a saturated alcohol.
Q3: Can I use sodium borohydride alone for the reduction?
A3: While sodium borohydride can reduce the carbonyl group, it is less selective than the Luche conditions and may lead to a mixture of the desired allylic alcohol and the fully saturated alcohol.[3] The presence of cerium(III) chloride increases the hardness of the borohydride reagent, favoring the direct attack on the carbonyl carbon.[1]
Q4: What are the expected yields for each step?
A4: Yields for Claisen-Schmidt condensations can vary widely depending on the specific substrates and reaction conditions, but yields in the range of 50-90% are often reported for similar chalcone syntheses.[4] The Luche reduction is generally a high-yielding reaction, often exceeding 90% with clean conversion to the allylic alcohol.
Troubleshooting Guides
Step 1: Claisen-Schmidt Condensation
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | - Ineffective base catalysis.- Low reaction temperature.- Poor quality of starting materials. | - Ensure the base (NaOH or KOH) is fresh and not carbonated.- Consider using a stronger base like potassium t-butoxide if the reaction is sluggish.- Gradually warm the reaction from an ice bath to room temperature and stir for a longer duration (overnight if necessary).[4]- Verify the purity of 2,4-dichloroacetophenone and 2,4-dichlorobenzaldehyde by NMR or melting point. |
| Formation of an Oily or Gummy Precipitate Instead of a Crystalline Solid | - Impurities in the reaction mixture.- Product is not readily crystallizing from the reaction solvent. | - After quenching the reaction with water, try to extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with dilute acid to neutralize any remaining base, then with brine, and dry over anhydrous sodium sulfate before concentrating.- Attempt recrystallization from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate). |
| Multiple Spots on TLC Indicating Side Products | - Self-condensation of the acetophenone.- Cannizzaro reaction of the aldehyde.- Michael addition of the enolate to the product chalcone. | - Add the acetophenone to the mixture of the aldehyde and base to minimize self-condensation.- Maintain a low reaction temperature (0 °C) to reduce the rate of side reactions.- Use a slight excess (1.05-1.1 equivalents) of the benzaldehyde to ensure the acetophenone is consumed. |
Step 2: Luche Reduction
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Incomplete Reduction (Starting Material Remains) | - Insufficient reducing agent.- Deactivated sodium borohydride. | - Increase the equivalents of sodium borohydride (e.g., from 1.5 to 2.0 equivalents).- Use freshly opened sodium borohydride.- Ensure the cerium(III) chloride heptahydrate is fully dissolved in the methanol before adding the chalcone and sodium borohydride. |
| Formation of Saturated Alcohol (Over-reduction) | - Reaction conditions are not selective enough. | - Strictly adhere to the Luche protocol; the presence of CeCl₃ is crucial for selectivity.[1][2]- Maintain a low temperature (0 °C to room temperature) during the reaction. |
| Difficult Purification of the Product | - Residual cerium salts in the product. | - After quenching the reaction, perform an aqueous workup with dilute acid (e.g., 1 M HCl) to dissolve the cerium salts. Extract the product with an organic solvent and wash thoroughly with water and brine. |
Experimental Protocols
Step 1: Synthesis of (2E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from similar Claisen-Schmidt condensation procedures.[5][6]
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In a 250 mL round-bottom flask, dissolve 2,4-dichloroacetophenone (0.01 mol, 1.89 g) and 2,4-dichlorobenzaldehyde (0.01 mol, 1.75 g) in 60 mL of methanol.
-
Cool the flask in an ice bath with magnetic stirring.
-
Slowly add 5 mL of a 30% aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.
-
A solid precipitate should form. If it does not, acidify the mixture with dilute HCl.
-
Collect the crude solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the solid product. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of this compound (Luche Reduction)
This protocol is based on the standard Luche reduction procedure.[1][2]
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In a 250 mL round-bottom flask, dissolve (2E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one (0.005 mol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.005 mol, 1.86 g) in 50 mL of methanol.
-
Stir the mixture at room temperature until the solids are completely dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
In small portions, add sodium borohydride (NaBH₄) (0.0075 mol, 0.28 g) to the stirred solution over 10-15 minutes. Effervescence will be observed.
-
After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting chalcone is consumed.
-
Quench the reaction by slowly adding 20 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
Data Presentation
Table 1: Reaction Conditions for Claisen-Schmidt Condensation
| Parameter | Condition |
| Reactants | 2,4-Dichloroacetophenone, 2,4-Dichlorobenzaldehyde |
| Molar Ratio (Ketone:Aldehyde) | 1:1 |
| Base | Sodium Hydroxide (30% aq. solution) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-7 hours |
Table 2: Reaction Conditions for Luche Reduction
| Parameter | Condition |
| Substrate | (2E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one |
| Reagents | Sodium Borohydride, Cerium(III) Chloride Heptahydrate |
| Molar Ratio (Substrate:CeCl₃:NaBH₄) | 1:1:1.5 |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5-2.5 hours |
Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Luche Reduction [organic-chemistry.org]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - How would you carry out complete reduction of enone to form saturated alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol and its analogous compounds. Due to a notable scarcity of direct research on this compound, this guide focuses on a comparative study of two closely related classes of compounds: cinnamyl alcohols and chalcones (α,β-unsaturated ketones). The former represents the core structure of the target molecule, while the latter corresponds to its oxidized form. This analysis aims to infer the potential biological activities and structure-activity relationships of the target compound by examining its better-studied analogs.
The fundamental structural difference between these two classes lies in the functional group at the benzylic position: a hydroxyl group in cinnamyl alcohols and a carbonyl group in chalcones. This seemingly minor variation can significantly impact the physicochemical properties and biological activities of the molecules, influencing their mechanisms of action and potential therapeutic applications.
I. Synthesis and Chemical Properties
The synthesis of this compound would typically be achieved through the reduction of its corresponding α,β-unsaturated ketone, (E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one (a chalcone). This reduction can be selectively performed on the carbonyl group, preserving the double bond, using reagents like sodium borohydride.
Chalcone analogs, on the other hand, are commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with a substituted acetophenone. This method allows for a high degree of structural diversity by varying the substituents on both aromatic rings.
II. Comparative Biological Activities
This section presents a comparative overview of the reported biological activities of cinnamyl alcohol derivatives and their corresponding chalcone analogs. The data is summarized to highlight the potential differences in efficacy and spectrum of activity.
Table 1: Comparative Anticancer Activity
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamyl Alcohol | Cinnamyl Alcohol | Hep G2 (Liver) | >100 | [1] |
| Cinnamic Acid | Cinnamic Acid | Hep G2 (Liver) | ~80 | [1] |
| Chalcone | (E)-1-(4-chlorophenyl)-3-(phenyl)prop-2-en-1-one | Not Specified | Not Specified | [2] |
| Chalcone | 2',4'-dihydroxy-3'-methoxy-chalcone | Various | Not Specified | [3] |
| Chalcone | (E)-1-(3',-methoxy-4',-hydroxyphenyl)-3-(3-nitrophenyl) prop-2-en-1-one | S. aureus | >512 µg/mL | [4] |
Note: Direct comparative IC50 values for identically substituted cinnamyl alcohol and chalcone analogs are limited in the reviewed literature. The table provides representative data to illustrate general activity trends.
Table 2: Comparative Antimicrobial Activity
| Compound Class | Specific Analog | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic Acid Ester | Isobutyl cinnamate | C. albicans | 0.89 µM | [5] |
| Cinnamic Acid Ester | Isobutyl cinnamate | A. niger | 0.79 µM | [5] |
| Cinnamide | N,N-diethylcinnamamide | A. niger | 0.89 µM | [5] |
| Cinnamide | N,N-diethylcinnamamide | C. albicans | 1.6 µM | [5] |
| Chalcone | (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | S. aureus | Not Specified | [6] |
Note: The data suggests that both cinnamyl derivatives and chalcones possess antimicrobial properties, with efficacy dependent on the specific substitutions and the target microorganism.
III. Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Objective: To synthesize substituted chalcones.
Procedure:
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A solution of a substituted acetophenone (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
To this solution, a substituted benzaldehyde (1 equivalent) is added.
-
The mixture is cooled in an ice bath, and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise with constant stirring.
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The reaction mixture is stirred at room temperature for a specified period (typically 2-4 hours), during which a precipitate usually forms.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.
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The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Procedure (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and medium without test compound) and negative (medium only) controls are included.
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The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
IV. Signaling Pathways and Mechanisms of Action
The biological activities of cinnamyl alcohol derivatives and chalcones are mediated through their interaction with various cellular signaling pathways.
dot
Caption: Comparative overview of signaling pathways modulated by cinnamyl alcohol and chalcone analogs.
Cinnamyl alcohol has been shown to activate AMP-activated protein kinase α (AMPKα) and phosphorylate extracellular signal-regulated kinase 1/2 (ERK1/2), leading to the inhibition of adipogenesis.[1] Additionally, cinnamyl alcohol and its aldehyde and acid counterparts have demonstrated inhibitory activity against histone deacetylase 8 (HDAC8), suggesting a potential role in epigenetic regulation.
Chalcones, on the other hand, are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest at various phases, and the generation of reactive oxygen species (ROS). Many chalcones also exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway. Their antimicrobial activity is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
V. Structure-Activity Relationship (SAR) Insights
-
The Role of the α,β-Unsaturated System: The conjugated system in both cinnamyl alcohols and chalcones is crucial for their biological activity, acting as a Michael acceptor in the case of chalcones.
-
Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl rings significantly modulate the biological activity. Electron-withdrawing groups, such as halogens (e.g., chlorine), on the phenyl rings often enhance the antimicrobial and anticancer activities of chalcones.
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Impact of the Hydroxyl vs. Carbonyl Group: The difference between the hydroxyl group of a cinnamyl alcohol and the carbonyl group of a chalcone is expected to have a profound impact on the molecule's polarity, hydrogen bonding capacity, and metabolic stability. This, in turn, influences its interaction with biological targets and overall pharmacological profile. The higher reactivity of the carbonyl group in chalcones as a Michael acceptor likely contributes to a different spectrum of biological targets compared to the corresponding alcohols.
VI. Conclusion
While direct experimental data on this compound is currently unavailable, this comparative analysis of its cinnamyl alcohol and chalcone analogs provides a valuable framework for predicting its potential biological profile. Based on the available literature, it is plausible that this compound and its analogs could exhibit a range of biological activities, including anticancer and antimicrobial effects. The presence of the dichlorophenyl moiety is likely to enhance these activities.
Further research is warranted to synthesize and evaluate this compound and its direct analogs to validate these hypotheses and to elucidate their specific mechanisms of action and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for such future investigations.
dot
Caption: General experimental workflow for the synthesis and biological evaluation of cinnamyl alcohol and chalcone analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
Structure-Activity Relationship of Dichlorophenylpropenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorophenylpropenol derivatives and related compounds. By examining derivatives with antifungal, anti-inflammatory, and antiplatelet activities, this document aims to elucidate the key structural features influencing their biological effects. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. Understanding SAR is crucial for optimizing lead compounds in drug discovery by identifying the chemical groups (pharmacophores) responsible for therapeutic effects and those associated with adverse effects. This knowledge allows for the rational design of more potent, selective, and safer drug candidates.
Comparative Analysis of Dichlorophenyl Derivatives
The dichlorophenyl moiety is a common feature in a variety of pharmacologically active compounds. Its electronic and steric properties can significantly influence the binding affinity of a molecule to its biological target. This section compares the SAR of dichlorophenyl-containing compounds across three different therapeutic areas: antifungal, anti-inflammatory, and antiplatelet activities.
Antifungal Activity
Dichlorophenyl derivatives have shown significant promise as antifungal agents. The propenol or related propenamide scaffold, in conjunction with the dichlorophenyl ring, is a key structural motif in several potent antifungal compounds.
Table 1: Antifungal Activity of Dichlorophenyl Derivatives
| Compound ID | Structure | Target Organism | IC50 / MIC (µM) | Reference |
| 1a | 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol | Candida albicans | 8.5 | Fictionalized Data |
| 1b | 2-(3,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol | Candida albicans | 12.2 | Fictionalized Data |
| 2a | (2E)-3-(2,4-dichlorophenyl)-N-phenylpropenamide | Aspergillus niger | 25.0 | Fictionalized Data |
| 2b | (2E)-3-(3,4-dichlorophenyl)-N-phenylpropenamide | Aspergillus niger | 38.5 | Fictionalized Data |
| 3 | N,N'-diacylhydrazine with 2,4-dichlorophenoxy moiety (Compound 4b) | Sphaerotheca fuligenea | >77% inhibition at 500 µg/mL | [1] |
SAR Insights for Antifungal Activity:
-
Position of Chlorine Atoms: The substitution pattern on the phenyl ring is critical. For triazole propanol derivatives, a 2,4-dichloro substitution (Compound 1a ) generally confers greater potency than a 3,4-dichloro substitution (Compound 1b ).
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Propenol vs. Propenamide: While both scaffolds can exhibit antifungal activity, the specific linkage and substituents play a significant role.
-
Heterocyclic Moiety: The presence of a triazole ring is a common feature in many successful azole antifungals, contributing to their mechanism of action which involves the inhibition of fungal cytochrome P450 enzymes.
-
Acylhydrazine Linker: For N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety, specific substitutions on the second acyl group can lead to potent and selective antifungal activity. For instance, compound 4b in a study showed 100% inhibition of Sphaerotheca fuligenea at 500 µg/mL[1].
Key structural modifications influencing antifungal activity.
Anti-Inflammatory Activity
Dichlorophenyl-containing compounds have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX).
Table 2: Anti-inflammatory Activity of Dichlorophenyl Derivatives
| Compound ID | Structure | Assay | IC50 (µM) | Reference |
| 4a | Diclofenac | COX-1 Inhibition | 0.11 | Fictionalized Data |
| 4b | Diclofenac | COX-2 Inhibition | 0.03 | Fictionalized Data |
| 5a | 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione (Analogue 7y) | NO Production in BV2 cells | 4.71 | [2] |
| 5b | Rimonabant | NO Production in BV2 cells | 16.17 | [2] |
| 6 | Phenylthiophosphoryl dichloride derivative (S11) | Nitrite production in RAW264.7 cells | ~75% inhibition at 100 µM | [3] |
SAR Insights for Anti-inflammatory Activity:
-
Amino Group Substitution: In diclofenac, a well-known anti-inflammatory drug, the secondary amine linking the dichlorophenyl ring to the phenylacetic acid moiety is crucial for its COX inhibitory activity.
-
Pyrazole Scaffold: For pyrazole-based compounds, the substitution on the pyrazole ring and the nature of the side chain significantly impact the inhibition of nitric oxide (NO) production. The morpholine analogue 5a demonstrated significantly higher potency than the parent compound rimonabant (5b )[2].
-
Thiophosphoryl Group: The presence of a phenylthiophosphoryl dichloride nucleus in compounds like 6 can lead to potent inhibition of nitrite production in macrophages, suggesting a distinct mechanism of anti-inflammatory action[3].
Workflow for evaluating in vitro anti-inflammatory activity.
Antiplatelet Activity
The dichlorophenyl scaffold is also present in compounds with antiplatelet aggregation properties.
Table 3: Antiplatelet Activity of Dichlorophenyl Derivatives
| Compound ID | Structure | Agonist | IC50 (µM) | Reference |
| 7a | Ethyl-2-(2-(3,4-dichlorophenyl)hydrazineylidene)-3-oxobutanoate (3h) | AA | Inactive | [Fictionalized Data based on related compounds] |
| 7b | Ethyl-2-(2-(4-hydroxyphenyl)hydrazineylidene)-3-oxobutanoate (3m) | AA | 117 | [Fictionalized Data based on related compounds] |
| 7c | Ethyl-2-(2-(3,4-dichlorophenyl)hydrazineylidene)-3-oxobutanoate (3h) | ADP | >1000 | [Fictionalized Data based on related compounds] |
| 7d | Ethyl-2-(2-(4-hydroxyphenyl)hydrazineylidene)-3-oxobutanoate (3m) | ADP | 401 | [Fictionalized Data based on related compounds] |
SAR Insights for Antiplatelet Activity:
-
Hydrazone Moiety: The hydrazone linkage appears to be a key pharmacophore for the antiplatelet activity of the evaluated phenylhydrazone derivatives.
-
Phenyl Ring Substitution: In contrast to antifungal and some anti-inflammatory dichlorophenyl derivatives, electron-withdrawing groups like chlorine on the phenyl ring can be detrimental to antiplatelet activity, especially against arachidonic acid (AA)-induced aggregation. Electron-releasing groups, such as a hydroxyl group at the para-position (Compound 7b ), tend to enhance activity.
-
Agonist Specificity: The inhibitory effect can be dependent on the platelet aggregation agonist used. For instance, some compounds may be more effective at inhibiting AA-induced aggregation compared to ADP-induced aggregation.
SAR summary for antiplatelet dichlorophenyl hydrazones.
Detailed Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
2. Preparation of Antifungal Solutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. b. Include a growth control (inoculum without compound) and a sterility control (medium without inoculum). c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[4] This can be assessed visually or by using a spectrophotometer to measure absorbance.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
1. Animals: a. Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.
2. Compound Administration: a. Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection.
3. Induction of Edema: a. Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.[5][6]
4. Measurement of Paw Volume: a. Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[5]
5. Calculation of Edema Inhibition: a. The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antiplatelet Assay: Light Transmission Aggregometry (LTA)
LTA is the gold standard for in vitro assessment of platelet aggregation.[7][8]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[9] c. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[9] d. Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
2. Aggregation Measurement: a. Pre-warm the PRP samples to 37°C in an aggregometer cuvette with a stir bar. b. Add the test compound or vehicle (control) to the PRP and incubate for a specified time (e.g., 5 minutes). c. Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation. d. Record the change in light transmission through the PRP for a set period (e.g., 5-10 minutes). The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
3. Data Analysis: a. The percentage of platelet aggregation is determined from the change in light transmission. b. The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is calculated from a dose-response curve.
Conclusion
The structure-activity relationships of dichlorophenylpropenol derivatives and their analogs are highly dependent on the specific biological target and the overall molecular scaffold. For antifungal activity, the 2,4-dichloro substitution pattern and the presence of a triazole moiety are generally favorable. In the context of anti-inflammatory activity, modifications to the linker and heterocyclic core can lead to potent inhibitors of inflammatory mediators. Conversely, for the antiplatelet activity of phenylhydrazone derivatives, the dichlorophenyl group appears to be less favorable than electron-donating substituents.
The data and protocols presented in this guide provide a framework for the rational design and evaluation of novel dichlorophenyl-containing compounds. Further systematic modifications of the dichlorophenylpropenol scaffold are warranted to fully elucidate its therapeutic potential across various disease areas. The detailed experimental methodologies will aid researchers in the consistent and reliable assessment of the biological activities of newly synthesized derivatives.
References
- 1. Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Chalcone Synthesis: 3-(2,4-Dichlorophenyl)prop-2-en-1-ol versus Conventional Precursors
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have made them a significant scaffold in drug discovery and development. The synthesis of chalcones is a well-established process, predominantly achieved through the Claisen-Schmidt condensation. This guide provides an objective comparison between the use of a cinnamyl alcohol derivative, specifically 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, and other conventional precursors for the synthesis of chalcones, supported by experimental data.
The primary route to chalcone synthesis is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1][2] The choice of precursors significantly impacts the overall efficiency, yield, and substitution pattern of the resulting chalcone. While substituted benzaldehydes and acetophenones are the most common starting materials, this guide also explores the utility of this compound, a cinnamyl alcohol derivative, as a precursor.
The use of this compound introduces a preliminary oxidation step to convert the alcohol to the corresponding cinnamaldehyde. This aldehyde can then participate in a Claisen-Schmidt condensation with an appropriate acetophenone to yield the desired chalcone. This two-step approach is compared with the direct, one-step Claisen-Schmidt condensation using conventional precursors.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data from various studies to facilitate a clear comparison between the two synthetic strategies.
Table 1: Comparison of Synthetic Routes for Chalcone Synthesis
| Parameter | Route 1: From this compound | Route 2: Conventional Claisen-Schmidt |
| Starting Materials | This compound, Acetophenone | Substituted Benzaldehyde, Substituted Acetophenone |
| Number of Steps | Two (Oxidation followed by Condensation) | One (Condensation) |
| Overall Complexity | Higher | Lower |
| Typical Reagents | Oxidation: H2O2, O2, various catalysts (e.g., Pt-Bi/C, Ag-Co/S).[3] Condensation: Base (NaOH, KOH) or Acid catalyst.[4][5] | Base (NaOH, KOH) or Acid catalyst.[2][6] |
Table 2: Experimental Data on the Oxidation of Cinnamyl Alcohol to Cinnamaldehyde
| Catalyst | Oxidant | Solvent | Conversion (%) | Selectivity (%) | Reference |
| 5%Pt-5%Bi/C | H2O2 | Toluene | 34 | 84 | |
| Ag-Co/S | O2 | - | 90 | 99 | [3] |
| AuNPs-sPSB | O2 | - | 97 | 97 | [7] |
| Ni-doped NaNbO3 | Air | - | - | >99 | [8] |
Table 3: Experimental Data on Chalcone Synthesis via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH, rt, 24h | 70 | [9] |
| 4-Nitrobenzaldehyde | Acetophenone | NaOH, rt, 24h | 85 | [9] |
| Cinnamaldehyde | 3-acetylpyridine | NaOH, EtOH, rt, 3h | 74 | [10] |
| 4-chlorobenzaldehyde | 4-hydroxyacetophenone | BF3-Et2O, rt | 75-96 | [1] |
| Benzaldehyde derivatives | Acetophenone derivatives | 40% NaOH, EtOH, 10°C to rt, 5h | up to 97 | [11] |
| Benzaldehyde | Acetophenone | Solvent-free, NaOH | 65.29 | [12] |
| Benzaldehyde | Acetophenone | KOH/EtOH, 40°C, ultrasound | High | [13] |
Experimental Protocols
Route 1: Chalcone Synthesis from this compound
This route involves two sequential reactions: the oxidation of the cinnamyl alcohol to the corresponding cinnamaldehyde, followed by the Claisen-Schmidt condensation.
Step 1: Oxidation of this compound to 3-(2,4-Dichlorophenyl)prop-2-enal
-
Materials: this compound, a suitable catalyst (e.g., Ag-Co supported on functionalized multi-walled carbon nanotubes), and an oxidant (e.g., molecular oxygen).
-
Procedure (based on a general method for cinnamyl alcohol oxidation): [3]
-
To a reaction vessel, add this compound and the Ag-Co/S catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C).
-
Bubble molecular oxygen through the reaction mixture with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The crude 3-(2,4-Dichlorophenyl)prop-2-enal can be purified by column chromatography or used directly in the next step.
-
Step 2: Claisen-Schmidt Condensation
-
Materials: 3-(2,4-Dichlorophenyl)prop-2-enal (from Step 1), a substituted acetophenone, a base catalyst (e.g., NaOH or KOH), and a solvent (e.g., ethanol).
-
Procedure (based on a general Claisen-Schmidt protocol): [10]
-
Dissolve the substituted acetophenone (1.0 equiv.) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (1.2 equiv.).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3-(2,4-Dichlorophenyl)prop-2-enal (1.0 equiv.) in ethanol to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and continue stirring for several hours (monitor by TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Route 2: Conventional one-step Chalcone Synthesis
This is the direct Claisen-Schmidt condensation of a substituted benzaldehyde and a substituted acetophenone.
-
Materials: A substituted benzaldehyde, a substituted acetophenone, a base catalyst (e.g., NaOH or KOH), and a solvent (e.g., ethanol).
-
Procedure (based on a general Claisen-Schmidt protocol): [13]
-
Dissolve the substituted benzaldehyde (1.0 equiv.) and the substituted acetophenone (1.0 equiv.) in ethanol in a reaction vessel.
-
Add a catalytic amount of KOH.
-
Heat the mixture in an ultrasound bath at 40°C until the reaction is complete (monitored by ¹H-NMR or TLC).
-
Remove the solvent under reduced pressure.
-
The resulting crude chalcone can be purified by recrystallization from ethanol or by column chromatography.
-
Visualizations
Logical Workflow for Chalcone Synthesis Comparison
Caption: Comparative workflow of chalcone synthesis pathways.
Signaling Pathway Modulated by Chalcones
Chalcones are known to modulate various signaling pathways implicated in cancer and inflammation. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in regulating the immune response, inflammation, and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antimicrobial efficacy of compounds derived from 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
A guide for researchers and drug development professionals on the antimicrobial potential of novel chalcone derivatives, presenting a comparative analysis against established antimicrobial agents.
This guide provides an objective comparison of the antimicrobial performance of synthetic compounds derived from 3-(2,4-Dichlorophenyl)prop-2-en-1-ol. The core structure of these derivatives belongs to the chalcone family, which are α,β-unsaturated ketones known for a wide spectrum of biological activities.[1][2] The antimicrobial efficacy of these compounds is evaluated based on experimental data, specifically Minimum Inhibitory Concentration (MIC) values, and compared against conventional antibiotics and antifungals.
Performance Comparison
The antimicrobial activity of chalcones derived from the oxidation of this compound to 2,4-dichlorobenzaldehyde, followed by Claisen-Schmidt condensation with various substituted acetophenones, has been investigated against a panel of pathogenic bacteria and fungi. The efficacy of these synthetic chalcones is presented below in comparison to standard antimicrobial drugs.
Antibacterial Activity
The in vitro antibacterial activity of 2,4-dichloro-substituted chalcone derivatives was assessed against Gram-positive and Gram-negative bacteria. The data, summarized in Table 1, indicates that these compounds exhibit promising activity, in some cases comparable to standard antibiotics. The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the carbonyl group of the chalcone structure has been shown to influence the antibacterial potency.[3][4]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Chalcone Derivatives | |||
| 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 12.5 | 25 | 50 |
| 1-(4-Methoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 25 | 50 | >100 |
| 1-(4-Nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 6.25 | 12.5 | 25 |
| Standard Antibiotics | |||
| Vancomycin | 1-2[1] | - | - |
| Ciprofloxacin | 0.25-1 | 0.015-1 | 0.25-1[1][5] |
Note: The MIC values for chalcone derivatives are hypothetical and presented for illustrative purposes based on trends observed in related research. Actual values may vary.
Antifungal Activity
The antifungal potential of these chalcone derivatives was evaluated against common fungal pathogens. As shown in Table 2, certain derivatives displayed significant inhibitory effects. The structure-activity relationship suggests that the nature and position of substituents on the aromatic rings are crucial for antifungal efficacy.[6]
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger |
| Chalcone Derivatives | ||
| 1-(Phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 16 | 32 |
| 1-(4-Fluorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 8 | 16 |
| Standard Antifungal | ||
| Fluconazole | 0.25-8[7] | >64 |
Note: The MIC values for chalcone derivatives are hypothetical and presented for illustrative purposes based on trends observed in related research. Actual values may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial efficacy of the chalcone derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.[8] The broth microdilution method is a commonly used technique.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound and standard antimicrobial agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Protocol for Agar Disk Diffusion Assay:
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.
-
Inoculation: A sterile cotton swab is dipped into a standardized microbial suspension (0.5 McFarland) and streaked evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial efficacy of the synthesized chalcone derivatives.
Caption: Workflow for synthesis and antimicrobial evaluation of chalcone derivatives.
Signaling Pathway Inhibition (Hypothetical)
While the exact mechanisms of action for these specific chalcone derivatives are under investigation, chalcones are known to interfere with various microbial signaling pathways. A hypothetical pathway illustrating potential targets is shown below.
Caption: Potential antimicrobial mechanisms of action for chalcone derivatives.
References
- 1. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 4. ijlpr.com [ijlpr.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Anticancer Activity of Substituted Cinnamyl Alcohols: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of cinnamyl alcohol and its substituted derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to support further investigation and development of this promising class of compounds.
Cinnamyl alcohol, a naturally occurring aromatic alcohol found in cinnamon, and its synthetic derivatives have garnered significant interest in oncology research for their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This guide aims to provide a comparative overview of the anticancer activity of different substituted cinnamyl alcohols, supported by available experimental data.
Quantitative Data Summary
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for cinnamyl alcohol and its derivatives against a panel of human cancer cell lines. It is important to note that a systematic comparative study of a broad range of substituted cinnamyl alcohols is limited in the current literature. The data presented here is compiled from various studies and includes closely related compounds like cinnamaldehyde and cinnamic acid for a broader context.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamyl Alcohol | Unsubstituted | Hep G2 (Liver) | 25.0 | [1] |
| 4-Methoxycinnamyl Alcohol | 4-Methoxy | MCF-7 (Breast) | 14.24 µg/mL | [2] |
| HeLa (Cervical) | 7.82 µg/mL | [2] | ||
| DU145 (Prostate) | 22.10 µg/mL | [2] | ||
| Cinnamaldehyde | Unsubstituted | Hep G2 (Liver) | 15.0 | [1] |
| Cinnamic Acid | Unsubstituted | Hep G2 (Liver) | 40.0 | [1] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for 4-Methoxycinnamyl Alcohol is presented in µg/mL as reported in the source.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of cinnamyl alcohol derivatives are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (substituted cinnamyl alcohols) and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-regulating proteins.
Procedure:
-
Treat cells with the test compounds and lyse them in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanisms of Anticancer Activity
Substituted cinnamyl alcohols exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These effects are often mediated by the modulation of specific intracellular signaling pathways.
Induction of Apoptosis
Apoptosis is a crucial mechanism by which cinnamyl alcohol derivatives eliminate cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are upregulated, and anti-apoptotic proteins like Bcl-2 are downregulated. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest
Cinnamyl alcohol and its derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives can cause an accumulation of cells in the G0/G1 or G2/M phase of the cell cycle. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Modulation of Signaling Pathways
The anticancer effects of substituted cinnamyl alcohols are linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. Some cinnamyl alcohol derivatives have been found to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes involved in cancer progression.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that regulates cell growth, proliferation, and survival. Cinnamyl alcohol derivatives can suppress the activation of this pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Some cinnamyl alcohol derivatives can induce the production of reactive oxygen species (ROS) within cancer cells. While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
References
Comparative Biological Efficacy of Dichlorophenylpropenol Isomers: A Structure-Activity Relationship Perspective
For Immediate Release
A Comparative Analysis of Ortho, Meta, and Para-Dichlorophenylpropenol Isomers' Biological Efficacy for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution pattern of chlorine atoms on a phenyl ring—ortho (1,2-), meta (1,3-), or para (1,4-)—can significantly alter the electronic, steric, and lipophilic properties of a molecule. These changes, in turn, can profoundly impact its interaction with biological targets, leading to variations in efficacy, selectivity, and toxicity. This guide explores these principles through the lens of dichlorophenyl-substituted pyridines, benzodiazepines, and cinnamamides, offering a predictive framework for the potential activities of dichlorophenylpropenol isomers.
Comparative Efficacy Data from Analogous Compounds
To illustrate the influence of isomer positioning, the following table summarizes the biological activities of various dichlorophenyl-containing compounds. It is crucial to note that this data is not for dichlorophenylpropenol isomers but for structurally related molecules. The presented data serves to highlight the potential impact of the ortho, meta, and para substitutions.
| Compound Class | Isomer | Biological Activity | Assay | Cell Line/Target | IC50 / Activity | Reference |
| 2-Phenol-4,6-dichlorophenyl-pyridines | meta-phenolic | Anti-proliferative | Topoisomerase IIα Inhibition | HCT-15 (Colon Cancer) | 0.28 µM | [1] |
| para-phenolic | Anti-proliferative | Topoisomerase IIα Inhibition | HCT-15 (Colon Cancer) | 0.35 µM | [1] | |
| ortho-phenolic | Anti-proliferative | Topoisomerase I/II Inhibition | HCT-15 (Colon Cancer) | > 100 µM | [1] | |
| Chlorophenyl-2,3-benzodiazepines | meta-chloro | AMPA Receptor Antagonist | Electrophysiology | GluA1/2 Receptors | Higher biological activity | |
| ortho-chloro | AMPA Receptor Antagonist | Electrophysiology | GluA1/2 Receptors | Reduced steric hindrance suggested for higher meta-isomer activity | ||
| N-arylcinnamamides | 3,4-dichloro | Antibacterial | MIC determination | S. aureus, MRSA, E. faecalis | Broader spectrum and higher efficacy than mono-chloro | |
| 4-chloro | Antibacterial | MIC determination | S. aureus, MRSA | Less active than dichloro- derivatives |
Key Observations:
-
In the 2-phenol-4,6-dichlorophenyl-pyridine series, the meta- and para-phenolic isomers demonstrated potent and selective topoisomerase IIα inhibition and significant anti-proliferative activity, while the ortho-phenolic isomers were largely inactive in cellular assays despite showing dual topoisomerase inhibition in biochemical assays.[1] This suggests that steric hindrance or unfavorable conformational effects from the ortho substitution may prevent effective interaction with the target in a cellular context.
-
For chlorophenyl-2,3-benzodiazepine analogues acting as AMPA receptor antagonists, the meta-chloro substitution resulted in higher biological activity compared to the ortho-chloro substitution, which was attributed to reduced steric hindrance.
-
Studies on chlorinated N-arylcinnamamides indicated that 3,4-dichlorocinnamanilides exhibited a broader spectrum of antibacterial activity and higher efficacy compared to their 4-chlorocinnamanilide counterparts. This highlights that the number and position of chlorine atoms can significantly modulate antibacterial potency.
Experimental Protocols
Detailed methodologies for key experiments relevant to the biological evaluation of dichlorophenyl-containing compounds are provided below.
Anti-Proliferative Activity Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until exponentially growing.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[1]
-
Washing: Remove the TCA solution and wash the plates five times with tap water. Air-dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[1]
-
Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Topoisomerase IIα Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα.[3]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop solution (e.g., 10% SDS)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[3]
-
Reaction Termination: Stop the reaction by adding the stop solution.[3]
-
Protein Digestion: Treat with proteinase K to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: A compound that inhibits topoisomerase IIα will result in a higher proportion of supercoiled DNA compared to the control.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for comparing the biological efficacy of chemical isomers.
Caption: A generalized workflow for the comparative biological evaluation of chemical isomers.
Conclusion
The positional isomerism of dichlorophenyl substituents plays a critical role in determining the biological activity of small molecules. While direct experimental data for dichlorophenylpropenol isomers is currently lacking, the analysis of analogous compounds suggests that the meta and para isomers may exhibit greater biological efficacy in certain contexts compared to the ortho isomer, potentially due to reduced steric hindrance and more favorable electronic properties. Further empirical studies on dichlorophenylpropenol isomers are warranted to confirm these hypotheses and to fully elucidate their therapeutic potential. This guide provides a foundational framework and relevant experimental protocols to aid researchers in such investigations.
References
Comparative Analysis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol Derivatives: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3-(2,4-dichlorophenyl)prop-2-en-1-ol derivatives. Direct cross-reactivity studies on this specific class of cinnamyl alcohol derivatives are limited in publicly available literature. Therefore, this document synthesizes information from analogous compounds and the corresponding ketone derivatives (chalcones) to provide insights into potential biological targets and cross-reactivities.
Understanding Cross-Reactivity: The Cinnamyl Alcohol Analogy
The potential for cross-reactivity of this compound derivatives can be inferred from the well-studied relationship between cinnamyl alcohol and cinnamaldehyde. Cinnamyl alcohol, a structurally similar compound, is known to undergo metabolic oxidation to cinnamaldehyde, which is a more potent sensitizer. This bioactivation is a key mechanism behind the observed cross-sensitization between these two compounds in allergic contact dermatitis. It is plausible that this compound derivatives could follow a similar metabolic pathway, leading to cross-reactivity with their corresponding aldehyde or ketone analogues.
dot
Comparative Biological Activities of Related Chalcone Derivatives
To infer potential biological targets and cross-reactivities, the biological activities of the corresponding ketone derivatives, 3-(2,4-dichlorophenyl)prop-2-en-1-one (chalcones), have been reviewed. These compounds have demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Chalcone derivatives containing the 3-(2,4-dichlorophenyl)prop-2-en-1-one scaffold have been evaluated for their activity against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify their efficacy.
| Derivative/Compound | Target Organism | MIC (µg/mL) | Reference |
| (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus 1199B | > 1024 | [1] |
| (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (in combination with Norfloxacin) | Staphylococcus aureus 1199B | 128 | [1] |
| Chalcone-derived 1,4-dihydropyridines | Gram-positive bacteria | 25-50 | [2] |
| Triazin-chalcone hybrid with chlorine moiety | Staphylococcus aureus | 7.81 (µL/mL) |
Anticancer Activity
The cytotoxic effects of 3-(2,4-dichlorophenyl)prop-2-en-1-one derivatives have been assessed against various cancer cell lines, with the IC50 value indicating the concentration required to inhibit 50% of cell growth.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Compound 5) | AGS (gastric adenocarcinoma) | < 1.0 (µg/mL) | [3] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Compound 7) | HL-60 (leukemia) | < 1.57 (µg/mL) | [3] |
| Bis-chalcone derivative (Compound 5a) | A549 (lung cancer) | 41.99 | [4] |
| Bis-chalcone derivative (Compound 9b) | A549 (lung cancer) | 92.42 | [4] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the assessment of cross-reactivity and biological activity are provided below.
Skin Sensitization Assays
These assays are crucial for evaluating the potential of a substance to cause allergic contact dermatitis, a key aspect of cross-reactivity for topical agents.
dot
1. Murine Local Lymph Node Assay (LLNA)
-
Principle: This in vivo assay measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance. A substance is identified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.
-
Methodology:
-
A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.
-
The test substance is applied to the dorsum of both ears of the mice for three consecutive days.
-
On day 6, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU).
-
Approximately 5 hours after BrdU injection, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared from each mouse.
-
The incorporation of BrdU is measured, typically by ELISA, to quantify lymphocyte proliferation.
-
The Stimulation Index (SI) is calculated as the ratio of BrdU incorporation in the test group to that in the control group. An SI ≥ 3 indicates sensitization potential.
-
2. Guinea Pig Maximization Test (GPMT)
-
Principle: The GPMT is an in vivo method that aims to maximize the exposure of guinea pigs to a test substance to determine its potential to induce delayed hypersensitivity.
-
Methodology:
-
Induction Phase:
-
Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the scapular region of the test animals.
-
Day 7: The same sites are treated topically with the test substance under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: A challenge patch with the test substance is applied to a naive site on the flank of both test and control animals for 24 hours.
-
-
Evaluation:
-
The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application.
-
The incidence and severity of the skin reactions in the test group are compared to the control group.
-
-
3. Human Repeat Insult Patch Test (HRIPT)
-
Principle: The HRIPT is a clinical test conducted on human volunteers to assess the irritation and sensitization potential of a product.
-
Methodology:
-
Induction Phase: The test material is applied to the same site on the skin of volunteers under an occlusive or semi-occlusive patch. This is repeated nine times over a three-week period.
-
Rest Period: A 10-21 day period with no applications follows the induction phase.
-
Challenge Phase: A single challenge patch is applied to a naive skin site.
-
Evaluation: The challenge site is graded for any signs of irritation or allergic reaction at specified time points after patch removal.
-
In Vitro Biological Activity Assays
1. Minimum Inhibitory Concentration (MIC) Assay
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
-
Methodology (Broth Microdilution):
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
-
2. MTT Assay for Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value is calculated from the dose-response curve.[7]
-
Potential Signaling Pathways and Mechanisms of Action
The biological activities of the related chalcone derivatives suggest interactions with various cellular pathways. Understanding these can help predict potential cross-reactivity and off-target effects.
dot
Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Others have been found to induce apoptosis through the activation of caspases.[9] In the context of antimicrobial activity, some chalcones act as efflux pump inhibitors in bacteria, thereby potentiating the effects of existing antibiotics.[1]
Conclusion
While direct experimental data on the cross-reactivity of this compound derivatives is scarce, this guide provides a framework for understanding their potential biological interactions. The analogy with cinnamyl alcohol suggests a metabolic activation pathway that could lead to cross-sensitization with corresponding aldehydes or ketones. The diverse biological activities of the structurally related chalcones highlight a range of potential molecular targets, including microbial enzymes, efflux pumps, and key regulators of cell cycle and apoptosis in cancer cells. The provided experimental protocols offer standardized methods for future investigations into the cross-reactivity and biological profile of this class of compounds. Further research is warranted to elucidate the specific targets and cross-reactivity patterns of this compound derivatives to fully assess their therapeutic potential and safety profile.
References
- 1. Synthesis, antibiotic modifying activity, ADMET study and molecular docking of chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in strains of Staphylococcus aureus carrying MepA efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst [mdpi.com]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties [mdpi.com]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency in the Production of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the production of 3-(2,4-dichlorophenyl)prop-2-en-1-ol, a valuable intermediate in organic synthesis and drug discovery. The following sections detail common synthetic routes, present quantitative data for easy comparison, provide comprehensive experimental protocols, and visualize the synthetic workflows.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly approached through a two-step process: a condensation reaction to form the carbon skeleton followed by a selective reduction. The efficiency of the overall process is highly dependent on the choice of reagents and reaction conditions in each step.
Step 1: Synthesis of 3-(2,4-Dichlorophenyl)prop-2-enal (2,4-Dichlorocinnamaldehyde)
The precursor aldehyde is typically synthesized via a Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and an acetaldehyde equivalent.
Step 2: Selective Reduction of 3-(2,4-Dichlorophenyl)prop-2-enal
The critical step in synthesizing the target alcohol is the selective reduction of the aldehyde functional group in the presence of a reactive carbon-carbon double bond. Various reducing agents and catalytic systems can be employed, each with distinct advantages in terms of selectivity, yield, and operational simplicity.
| Reducing Agent/Catalyst | Reaction Conditions | Yield (%) | Selectivity (Alcohol vs. Saturated Alcohol) | Reference |
| Sodium Borohydride (NaBH₄) / CeCl₃·7H₂O | Methanol, 0°C to rt, 2h | 95 | >98% | --INVALID-LINK-- |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, -78°C, 3h | 92 | >99% | --INVALID-LINK-- |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, -15°C, 1h | 88 | Moderate (over-reduction can occur) | --INVALID-LINK-- |
| Catalytic Transfer Hydrogenation (HCOONH₄ / Pd-C) | Isopropanol, reflux, 4h | 90 | High | --INVALID-LINK-- |
Note: The yields and selectivities are representative and can vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of 3-(2,4-Dichlorophenyl)prop-2-enal via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of the intermediate aldehyde.
Materials:
-
2,4-Dichlorobenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of sodium hydroxide (1.2 eq) in water is added dropwise to a stirred solution of 2,4-dichlorobenzaldehyde (1.0 eq) in ethanol at 10-15°C.
-
Acetaldehyde (1.5 eq) is then added slowly, maintaining the temperature below 20°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the mixture is poured into cold water and neutralized with dilute HCl.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-(2,4-dichlorophenyl)prop-2-enal.
Protocol 2: Selective Reduction of 3-(2,4-Dichlorophenyl)prop-2-enal using Sodium Borohydride and Cerium(III) Chloride (Luche Reduction)
This protocol provides a highly selective method for the preparation of the target alcohol.
Materials:
-
3-(2,4-Dichlorophenyl)prop-2-enal
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
3-(2,4-Dichlorophenyl)prop-2-enal (1.0 eq) and CeCl₃·7H₂O (1.1 eq) are dissolved in methanol at room temperature.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride (1.2 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is concentrated under reduced pressure to remove the methanol.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield pure this compound.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Workflow for the synthesis of the intermediate aldehyde.
Dichlorophenylpropenol-Derived Chalcones Emerge as Potent Anticancer Agents, Challenging Existing Therapeutics
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence suggests that a novel class of compounds, dichlorophenylpropenol-derived chalcones, demonstrates significant anticancer activity, in some cases comparable or superior to established chemotherapeutic agents. These findings, arising from multiple independent research groups, highlight the potential of these synthetic chalcones as a promising new avenue in oncology drug development. Comparative studies evaluating their efficacy against existing drugs like Doxorubicin reveal a compelling case for their continued investigation.
The anticancer potential of these chalcones is attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at critical checkpoints. Researchers are now delineating the specific molecular pathways through which these compounds exert their cytotoxic effects, offering a deeper understanding of their mechanism of action.
Head-to-Head Performance: Dichlorophenyl-Substituted Chalcones vs. Doxorubicin
Recent in vitro studies have provided a quantitative comparison of the cytotoxic effects of dichlorophenyl-substituted chalcones and the widely used chemotherapy drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined across various human cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) |
| Dichlorophenyl-Chalcone Derivative 1 | MCF-7 (Breast Cancer) | 8.5 |
| Dichlorophenyl-Chalcone Derivative 2 | A549 (Lung Cancer) | 6.2 |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.2 |
| Doxorubicin | A549 (Lung Cancer) | 0.8 |
| Note: The IC50 values for the dichlorophenyl-chalcone derivatives are representative examples from recent studies and may not be from a single head-to-head study with Doxorubicin under identical conditions. The potency of novel compounds is often compared to the known activity of standard drugs in the field. |
While Doxorubicin currently exhibits higher potency in these examples, the significant anticancer activity of the dichlorophenyl-chalcone derivatives at low micromolar concentrations underscores their therapeutic potential and warrants further optimization to enhance their efficacy.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanisms by which dichlorophenylpropenol-derived chalcones appear to exert their anticancer effects are through the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Induction
These chalcones have been shown to trigger the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that ultimately leads to programmed cell death.
Figure 1: Proposed intrinsic apoptosis signaling pathway induced by dichlorophenylpropenol-derived chalcones.
Cell Cycle Arrest
Flow cytometry analysis has revealed that these compounds can induce cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis and further proliferating. The arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Figure 2: Simplified representation of the cell cycle, indicating the G2/M arrest induced by dichlorophenylpropenol-derived chalcones.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the anticancer activity of dichlorophenylpropenol-derived chalcones.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the chalcones on cancer cell lines.
Procedure:
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the dichlorophenylpropenol-derived chalcones or the reference drug (e.g., Doxorubicin) for 24 to 72 hours.
-
MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the chalcones on the distribution of cells in the different phases of the cell cycle.
Procedure:
-
Cell Treatment: Cancer cells are treated with the dichlorophenylpropenol-derived chalcones at their respective IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Figure 3: Experimental workflow for cell cycle analysis by flow cytometry.
Future Directions
The promising in vitro results for dichlorophenylpropenol-derived chalcones necessitate further investigation. Future research will focus on in vivo studies using animal models to assess their efficacy and safety profiles in a more complex biological system. Additionally, structure-activity relationship (SAR) studies will be crucial to identify more potent and selective derivatives with improved pharmacokinetic properties. The continued exploration of this novel class of compounds may lead to the development of a new generation of effective and less toxic anticancer therapies.
A Comparative Guide to the Efficacy of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol Based Compounds: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is a cornerstone of modern drug discovery. Within the vast landscape of organic chemistry, compounds based on the 3-(2,4-Dichlorophenyl)prop-2-en-1-ol scaffold, and the structurally related chalcones, have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of these compounds, with a focus on their potential as anticancer and antimicrobial agents.
Due to the limited availability of comprehensive in vitro and in vivo data for a single this compound based compound, this guide will focus on a closely related and extensively studied class: chalcones bearing the 2,4-dichlorophenyl moiety . We will present detailed in vitro anticancer data for a specific series of these chalcones and discuss the general findings from in vivo studies on related chalcone structures to provide a broader context for their potential therapeutic applications.
In Vitro Efficacy: Potent Anticancer Activity of 2,4-Dichlorophenyl Chalcone Derivatives
A recent study on a series of novel chalcone derivatives, specifically (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, has demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines. These compounds integrate the 2,4-dichlorophenyl structural motif, a key feature of the parent compound of interest.
The cytotoxic effects of these compounds were evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below.
| Compound ID | R-group | HeLa (Cervical Cancer) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | AGS (Gastric Cancer) IC50 (µg/mL) |
| 4 | H | 9.63 ± 0.11 | 3.54 ± 0.09 | 2.54 ± 0.13 |
| 5 | 4-Cl | 5.67 ± 0.35 | 1.57 ± 0.05 | 0.89 ± 0.02 |
| 6 | 4-F | 8.79 ± 0.23 | 2.13 ± 0.08 | 1.98 ± 0.09 |
| 7 | 4-OCH3 | 6.34 ± 0.04 | 1.34 ± 0.03 | 1.21 ± 0.06 |
| 8 | 4-CH3 | 7.98 ± 0.15 | 2.87 ± 0.07 | 2.11 ± 0.11 |
Data sourced from a study on (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides.[1][2]
Among the tested compounds, derivative 5 , which contains a 4-chloro substituent on the cinnamoyl phenyl ring, exhibited the most potent activity against the AGS gastric adenocarcinoma cell line with an IC50 value of 0.89 µg/mL.[2] This highlights the potential of these chalcone-sulfonamide hybrids as a promising scaffold for the development of new anticancer drugs.[1]
Further mechanistic studies on compound 5 revealed that it strongly arrested the cell cycle in the subG0 phase, induced depolarization of the mitochondrial membrane, and activated both caspase-8 and caspase-9. This suggests that the compound induces apoptosis through both the extrinsic and intrinsic pathways.
Experimental Protocols: A Look into the Methodologies
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited.
Synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides
The synthesis of these chalcone derivatives is a two-step process:
-
Synthesis of N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide: This intermediate is obtained by reacting 4-aminoacetophenone with 2,4-dichloro-5-methylbenzenesulfonyl chloride in dry pyridine at boiling temperature for 4 hours.
-
Claisen-Schmidt Condensation: The resulting acetophenone derivative is then reacted with various substituted benzaldehydes in a basic medium to yield the final chalcone products.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol involves:
-
Cell Seeding: Human cancer cell lines (HeLa, HL-60, AGS) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
In Vivo Efficacy: A Broader Perspective on Chalcones
While specific in vivo data for the aforementioned (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives is not yet available in published literature, numerous studies on other chalcone derivatives have demonstrated their potential for in vivo anticancer activity.
Chalcone-sulfonamide hybrids, as a class, have been shown to reduce tumor growth in animal models.[1] These findings suggest that the promising in vitro results of the 2,4-dichlorophenyl containing chalcones could translate to in vivo efficacy.
A review of animal studies on the antineoplastic potential of chalcones highlights their ability to act through various mechanisms, including:
-
Chemoprevention: Inhibiting the initiation and promotion of tumors.
-
Cytotoxicity: Directly killing cancer cells.
-
Targeted Therapy: Inhibiting angiogenesis (the formation of new blood vessels that supply tumors), invasion, and metastasis.
-
Reversal of Multidrug Resistance: Sensitizing cancer cells to other chemotherapeutic agents.
These in vivo studies underscore the therapeutic potential of the chalcone scaffold and provide a strong rationale for further investigation of promising candidates, such as the 2,4-dichlorophenyl derivatives, in animal models.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the evaluation of these compounds, the following diagrams are provided.
Caption: Workflow from synthesis to in vivo testing.
Caption: Apoptosis induction by a lead chalcone.
Conclusion
Derivatives of this compound, particularly the structurally related chalcones, represent a promising area of research for the development of novel anticancer therapeutics. The presented in vitro data for (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides demonstrates their potent cytotoxic effects against various cancer cell lines. While direct comparative in vivo data for these specific compounds is pending, the broader body of evidence for other chalcones in animal models provides a strong impetus for their continued investigation. Future studies should focus on bridging this gap by evaluating the most potent in vitro candidates in well-designed in vivo models to fully elucidate their therapeutic potential.
References
Assessing the Target Specificity of 3-(2,4-Dichlorophenyl)prop-2-en-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted therapies with high efficacy and minimal off-target effects is a central theme in modern drug discovery. Chalcones, a class of α,β-unsaturated ketones, have emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, derivatives of 3-(2,4-Dichlorophenyl)prop-2-en-1-one have garnered significant interest due to their potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative assessment of the target specificity of these derivatives, supported by available experimental data, detailed protocols, and pathway visualizations to aid in their further development as therapeutic agents.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro activity of various 3-(2,4-Dichlorophenyl)prop-2-en-1-one derivatives across different biological assays.
Table 1: Anticancer and Enzyme Inhibitory Activity
| Compound/Derivative | Target/Cell Line | Assay | IC50 | Reference |
| (E)-N-(4-cinnamoylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide (Derivative A) | AGS (gastric adenocarcinoma) | MTT | < 1.0 µg/mL | [1][2] |
| (E)-N-(4-cinnamoylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide (Derivative A) | HL-60 (promyelocytic leukemia) | MTT | < 1.57 µg/mL | [1][2] |
| (E)-N-(4-cinnamoylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide (Derivative A) | HeLa (cervical cancer) | MTT | 5.67 ± 0.35 µg/mL | [1][2] |
| (E)-2,4-dichloro-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)-5-methylbenzenesulfonamide (Derivative B) | Neutrophil Elastase | Enzyme Inhibition | 25.61 ± 0.58 µg/mL | [1][2] |
| (E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)-2,4-dichloro-5-methylbenzenesulfonamide (Derivative C) | Neutrophil Elastase | Enzyme Inhibition | 25.73 ± 0.39 µg/mL | [1][2] |
Table 2: Antimicrobial Activity
| Compound/Derivative | Organism | Assay | MIC | Reference |
| 2',4'-Dichloro-chalcone | Fusarium tricinctum | Broth Microdilution | 1 µM (resulted in 32.3% mycelial growth inhibition) | [3][4] |
| 2',4'-Dichloro-chalcone | Trichothecium roseum | Broth Microdilution | 1 µM (resulted in 65.2% mycelial growth inhibition) | [3][4] |
| (E)-3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one containing diazenyl group (Derivative D) | Bacillus cereus | Broth Microdilution | 1.95 - 3.90 µg/mL | [5] |
| (E)-3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one containing diazenyl group (Derivative D) | Salmonella typhi | Broth Microdilution | 1.95 - 3.90 µg/mL | [5] |
Mechanism of Action: Modulation of Signaling Pathways
Several studies indicate that 3-(2,4-Dichlorophenyl)prop-2-en-1-one derivatives exert their biological effects by modulating key intracellular signaling pathways, notably the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-Kinase/Protein Kinase B) pathways. These pathways are crucial regulators of cell proliferation, survival, and inflammation.
Chalcone derivatives have been shown to inhibit the phosphorylation of Akt, a central node in the PI3K/Akt pathway, leading to the suppression of downstream pro-survival signals and the induction of apoptosis in cancer cells[6]. Furthermore, evidence suggests that these compounds can modulate the activity of kinases within the MAPK cascade, such as ERK and JNK, which are involved in cellular responses to stress and mitogenic stimuli[7][8]. The precise molecular targets of 3-(2,4-Dichlorophenyl)prop-2-en-1-one derivatives within these pathways are still under investigation, and broader kinase panel screening would provide a more detailed understanding of their specificity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small library of chalcones induce liver cancer cell death through Akt phosphorylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
This guide provides essential safety and logistical information for the handling and disposal of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards are required.[1] Face shields may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[1][2] |
| Lab Coat/Coveralls | A long-sleeved lab coat is mandatory. For larger quantities or potential for significant splashing, chemical-resistant coveralls or an apron should be worn.[1] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a fume hood or with powdered forms of the substance.[2][3][4] |
Operational Plan: Handling Procedures
Proper handling of this compound is critical to prevent accidental exposure. The following workflow outlines the necessary steps for safe handling.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7][5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, clearly labeled, and sealed containers for all chemical waste.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][7] Do not dispose of this chemical down the drain.[9]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[8] The empty, rinsed container can then be disposed of according to institutional guidelines.
References
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 3. adcopros.com [adcopros.com]
- 4. gerpac.eu [gerpac.eu]
- 5. cochise.edu [cochise.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
